Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-nitro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-4-3-7(14(17)18)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJCDCSZGDONQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323109 | |
| Record name | Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103514-53-0 | |
| Record name | Ethyl 4-hydroxy-6-nitro-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Characteristics of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is limited in publicly accessible literature. This guide provides a comprehensive overview based on established knowledge of quinoline chemistry, data from structurally similar compounds, and plausible experimental protocols. The synthesis and characterization data presented are based on well-established chemical principles and should be considered predictive.
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic placement of functional groups on the quinoline ring is a key strategy in drug discovery to modulate the molecule's physicochemical properties and biological activity. This technical guide focuses on this compound, a derivative with potential pharmacological significance owing to the presence of the nitro group, which is a known pharmacophore in various bioactive compounds.
This document provides a detailed account of the anticipated physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and a discussion of potential biological activities based on the known properties of related nitroquinoline compounds.
Physicochemical Characteristics
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Notes |
| Molecular Formula | C₁₂H₁₀N₂O₅ | - |
| Molecular Weight | 262.22 g/mol | - |
| Appearance | Expected to be a solid, likely a yellow or off-white powder. | Based on related nitro-aromatic compounds. |
| Melting Point | >250 °C (decomposes) | High melting point is expected due to the planar aromatic structure and potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol. | The ester and nitro groups increase polarity, but the quinoline core is hydrophobic. |
| pKa | The 4-hydroxyl group is acidic, with an estimated pKa in the range of 5-7. | The electron-withdrawing nitro group would increase the acidity of the hydroxyl group. |
| LogP | Estimated to be in the range of 1.5 - 2.5. | This value suggests moderate lipophilicity, which is often favorable for cell permeability. |
| UV-Vis λmax | Expected to have strong absorbance in the UV region (250-400 nm). | Due to the extended π-system of the nitroquinoline core. |
Synthesis and Experimental Protocols
The most plausible and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[1] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.
Proposed Synthetic Route: Gould-Jacobs Reaction
The synthesis of this compound would start from 4-nitroaniline and diethyl ethoxymethylenemalonate. The reaction proceeds in two main steps:
-
Condensation: 4-nitroaniline reacts with diethyl ethoxymethylenemalonate to form an intermediate, ethyl 2-((4-nitrophenylamino)methylene)malonate.
-
Cyclization: The intermediate undergoes thermal cyclization at high temperatures to yield the final product, this compound.
Caption: Proposed Gould-Jacobs synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Nitroaniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diphenyl ether (or another high-boiling point solvent)
-
Ethanol
-
Hexanes
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
Condensation Step:
-
In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) in a minimal amount of ethanol.
-
Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The intermediate product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, remove the ethanol under reduced pressure to obtain the crude intermediate.
-
-
Cyclization Step:
-
In a separate three-necked flask equipped with a thermometer and a reflux condenser, heat diphenyl ether to 250 °C.
-
Slowly add the dried intermediate from the previous step to the hot diphenyl ether with vigorous stirring.
-
Maintain the temperature at 250-260 °C for 15-30 minutes. The cyclization reaction is usually rapid at this temperature.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate from the diphenyl ether.
-
Add hexanes to the cooled mixture to further precipitate the product and to help in washing away the diphenyl ether.
-
Collect the solid product by filtration and wash thoroughly with hexanes to remove any residual diphenyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the quinolone ring, carbons of the ethyl group, and the aromatic carbons of the quinoline core. |
| FT-IR | Characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), C=O stretch of the quinolone (~1650 cm⁻¹), N-O stretches of the nitro group (~1520 and 1340 cm⁻¹), and C-H stretches of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₀N₂O₅). |
Potential Biological Activity and Mechanism of Action
While there is no specific biological data for this compound, the presence of the nitroquinoline scaffold suggests potential antimicrobial and anticancer activities. Nitroaromatic compounds are known to exert their biological effects through various mechanisms, often involving the reduction of the nitro group.[2][3]
Predicted Biological Activities
-
Antimicrobial Activity: Many nitroquinolines exhibit broad-spectrum activity against bacteria and parasites.[4][5] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates or a nitro radical anion. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cell death.
-
Anticancer Activity: Several nitroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][6] The proposed mechanisms include the induction of oxidative stress, inhibition of topoisomerases, and interference with cellular signaling pathways.
Proposed Mechanism of Action: Induction of Oxidative Stress
A plausible mechanism of action for the biological activity of this compound is the generation of reactive oxygen species (ROS) upon intracellular reduction of the nitro group.
Caption: A potential mechanism of action involving the induction of oxidative stress.
Experimental Workflow for Biological Evaluation
For researchers interested in investigating the biological potential of this compound, a structured experimental workflow is essential.
Caption: A general workflow for the biological evaluation of a novel compound.
Conclusion
This compound is a molecule of significant interest for medicinal chemistry and drug discovery. While direct experimental data is sparse, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed and plausible synthetic protocol based on the Gould-Jacobs reaction, and a scientifically grounded discussion of its potential biological activities and mechanisms of action. The information and workflows presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related nitroquinoline derivatives. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide also draws upon information from closely related analogues to provide a broader context for its potential properties and applications.
Chemical Identity and Nomenclature
A primary challenge in identifying this compound is the potential for tautomerism and the resulting ambiguity in its IUPAC name. The 4-hydroxyquinoline core can exist in equilibrium with its 4-oxo-1,4-dihydroquinoline tautomer. While the common name is widely used, the preferred IUPAC name, based on conventions for similar structures, is likely ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .
It is crucial to distinguish this compound from a similarly named but structurally different molecule, ethyl 4-hydroxy-6-nitrocinnolin-3-yl carboxylate, which is a cinnoline derivative and has a distinct PubChem entry.[1]
Synonyms:
Due to the limited specific literature on this compound, a comprehensive list of synonyms is not available. The most commonly used identifiers are the common name and the likely IUPAC name. Researchers should be precise in their structural representation (e.g., using a SMILES string) to avoid ambiguity.
Structural Information:
| Identifier | Value |
| Common Name | This compound |
| Likely IUPAC Name | Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
| Molecular Formula | C₁₂H₁₀N₂O₅ |
| SMILES | O=C1C(C=C2--INVALID-LINK--=O)=C(C=C2)NC=C1C(OCC)=O |
Physicochemical Properties
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[3] This reaction typically involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.
For the synthesis of the target compound, this would likely involve the reaction of 4-nitroaniline with diethyl (ethoxymethylene)malonate, followed by ring closure at high temperature.
General Synthetic Workflow (Hypothetical):
Figure 1. A hypothetical workflow for the synthesis of this compound.
Potential Applications in Drug Development
While direct biological activity data for this compound is scarce, the broader class of quinoline derivatives is of significant interest in drug discovery.
-
Antimicrobial Agents: Quinolone and fluoroquinolone antibiotics, which share the core quinoline structure, are widely used to treat bacterial infections.[3]
-
Anticancer Agents: Various quinoline derivatives have been investigated for their anticancer properties. For instance, certain 6-nitro-4-substituted quinazoline (a related heterocyclic system) derivatives have been studied as inhibitors of the epidermal growth factor receptor (EGFR).[4] The mechanism often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
-
Other Therapeutic Areas: Derivatives of 4-hydroxyquinolines have been explored for a range of biological activities, including as neuroprotective agents and matrix metalloproteinase inhibitors.[3]
The presence of the nitro group at the 6-position can significantly influence the electronic properties and biological activity of the quinoline scaffold, making it a candidate for further investigation in these therapeutic areas.
Signaling Pathways and Mechanisms of Action
There is no specific information in the public domain detailing the signaling pathways modulated by this compound. Research on related nitro-substituted quinoline and quinazoline derivatives suggests potential mechanisms of action that could be relevant.
For example, if this compound were to exhibit anticancer activity via EGFR inhibition, the logical workflow would be as follows:
Figure 2. A potential mechanism of action via EGFR inhibition.
It is important to note that this is a hypothetical pathway based on the activity of related compounds and would require experimental validation for this compound.
Conclusion
This compound represents a chemical entity with potential for further exploration in drug discovery, given the established biological activities of the quinoline scaffold. However, there is a notable lack of publicly available data regarding its specific physicochemical properties, detailed synthetic protocols, and biological activity. This guide serves to consolidate the available information and provide a framework for future research into this compound. Researchers are encouraged to perform thorough characterization and biological evaluation to unlock the potential of this and related molecules.
References
- 1. Ethyl 4-hydroxy-6-nitrocinnolin-3-yl carboxylate | C11H9N3O5 | CID 20358064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate: A Technical Guide
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectral characteristics of novel compounds is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry.
This document outlines the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It also details the experimental protocols for the synthesis and spectral analyses, offering a complete reference for laboratory work.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The foundational quinoline scaffold is first constructed via a Conrad-Limpach reaction, followed by a regioselective nitration to introduce the nitro group at the C6 position.
Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Conrad-Limpach Reaction
The initial step involves the condensation of an appropriately substituted aniline with a β-ketoester, such as diethyl malonate, followed by a thermal cyclization.
Experimental Protocol:
A mixture of 3-amino-benzoic acid and diethyl malonate is heated in the presence of a high-boiling point solvent, such as diphenyl ether, at elevated temperatures (typically 250-260 °C). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and purified by recrystallization to yield Ethyl 4-hydroxyquinoline-3-carboxylate.
Step 2: Nitration of Ethyl 4-hydroxyquinoline-3-carboxylate
The second step introduces the nitro group onto the quinoline ring. The directing effects of the existing substituents guide the nitration predominantly to the 6-position.
Experimental Protocol:
Ethyl 4-hydroxyquinoline-3-carboxylate is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified period, allowing for the electrophilic aromatic substitution to occur. The reaction is then quenched by pouring it onto ice, leading to the precipitation of the crude this compound. The product is then filtered, washed, and purified by recrystallization.
Spectral Data Analysis
The structural confirmation and purity of the synthesized this compound are ascertained through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene and methyl protons of the ethyl ester group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the quinoline ring, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are sensitive to the presence of the electron-withdrawing nitro group.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | 7.5 - 9.0 | m | 3H | Quinoline ring protons |
| -OCH₂CH₃ | 4.2 - 4.5 | q | 2H | Methylene protons |
| -OCH₂CH₃ | 1.2 - 1.5 | t | 3H | Methyl protons |
| -OH | 10.0 - 12.0 | s (broad) | 1H | Hydroxyl proton |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C=O | 165 - 175 | Ester carbonyl carbon | ||
| Aromatic C | 110 - 160 | Quinoline ring carbons | ||
| -OCH₂CH₃ | 60 - 70 | Methylene carbon | ||
| -OCH₂CH₃ | 10 - 20 | Methyl carbon |
Note: The predicted chemical shifts are estimates and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
The IR spectrum of the solid sample is typically recorded using the KBr pellet method. A small amount of the finely ground compound is mixed with dry potassium bromide and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (ester) | 1700 - 1730 |
| C=C and C=N stretch (aromatic ring) | 1500 - 1650 |
| N-O stretch (nitro group) | 1500 - 1550 (asymmetric) and 1300 - 1350 (symmetric) |
| C-O stretch (ester) | 1000 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
The mass spectrum is typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.
Expected Fragmentation:
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). Fragmentation may occur through the loss of the ethoxy group from the ester, the loss of the entire ester group, and the loss of the nitro group.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Identity |
| [C₁₂H₁₀N₂O₅]⁺ | 262.06 | Molecular Ion (M⁺) |
| [C₁₂H₁₁N₂O₅]⁺ | 263.06 | Protonated Molecular Ion ([M+H]⁺) |
| [C₁₀H₆N₂O₄]⁺ | 218.03 | [M - C₂H₄O]⁺ |
| [C₁₀H₇N₂O₃]⁺ | 203.04 | [M - CO₂Et]⁺ |
| [C₁₂H₁₀NO₃]⁺ | 216.06 | [M - NO₂]⁺ |
Logical Workflow for Spectral Data Acquisition
The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
This guide provides a foundational understanding of the spectral properties of this compound, essential for its application in research and development. The provided protocols and data serve as a valuable resource for scientists working with this and related quinoline derivatives.
An In-depth Technical Guide on Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate: Synthesis, Characterization, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. Due to the current absence of publicly available experimental crystal structure data, this document outlines a robust, hypothetical workflow for its synthesis, crystallization, and structural determination by single-crystal X-ray diffraction. Detailed experimental protocols are provided to facilitate further research. Additionally, the potential biological activities of this compound are discussed in the context of related nitroquinoline analogs, suggesting avenues for future investigation.
Introduction
Quinolone and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the C6 position and a carboxylate group at the C3 position of the quinoline scaffold can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses on this compound, a compound with potential therapeutic applications that warrants further structural and biological investigation.
It is important to note that as of the date of this publication, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, this guide presents a proposed methodology for its synthesis and structural elucidation to encourage and support future research in this area.
Physicochemical Properties
While detailed crystallographic data is unavailable, some fundamental physicochemical properties have been reported by chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₅ | PubChem |
| Molecular Weight | 262.22 g/mol | PubChem |
| Appearance | Solid (form may vary) | Sigma-Aldrich |
| SMILES | CCOC(=O)C1=CNC2=CC(=CC=C2C1=O)--INVALID-LINK--[O-] | Sigma-Aldrich |
Proposed Synthesis: The Gould-Jacobs Reaction
A well-established and effective method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1] This approach involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of this compound, 4-nitroaniline and diethyl ethoxymethylenemalonate would serve as the starting materials.
Synthesis Workflow
The proposed synthesis follows a two-step process, beginning with the formation of a key intermediate, followed by a high-temperature cyclization.
Caption: Figure 1: Proposed Gould-Jacobs Synthesis Workflow
Detailed Experimental Protocol for Synthesis
Materials:
-
4-nitroaniline
-
Diethyl ethoxymethylenemalonate
-
Ethanol
-
Dowtherm A (or another high-boiling point solvent)
-
Hexane
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Step 1: Synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate.
-
In a round-bottom flask, dissolve 1 equivalent of 4-nitroaniline in ethanol.
-
Add 1.1 equivalents of diethyl ethoxymethylenemalonate to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the intermediate product to crystallize.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Thermal Cyclization to this compound.
-
In a suitable high-temperature reaction vessel, add the dried intermediate, Diethyl 2-((4-nitroanilino)methylene)malonate.
-
Add a high-boiling point solvent, such as Dowtherm A.
-
Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization reaction is typically accompanied by the evolution of ethanol.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add hexane to precipitate the crude product.
-
Collect the solid by filtration, wash with hexane, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
Hypothetical Experimental Protocol for Crystal Structure Determination
As no experimental crystal structure is available, the following section details a proposed workflow for obtaining single crystals and performing X-ray diffraction analysis.
Crystal Growth and Structure Determination Workflow
Caption: Figure 2: Workflow for Crystal Structure Determination
Detailed Methodologies
4.2.1. Crystallization
-
Solvent Screening: A range of solvents with varying polarities should be screened for their ability to dissolve the purified compound at elevated temperatures and allow for slow precipitation upon cooling. Suitable solvents may include ethanol, methanol, acetonitrile, dimethylformamide (DMF), and mixtures thereof.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool in a refrigerator or freezer to induce crystallization.
4.2.2. Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of appropriate size and quality will be selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal will be placed on a single-crystal X-ray diffractometer. Data will be collected at a controlled temperature (typically 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images will be collected as the crystal is rotated.
-
Data Processing: The collected diffraction images will be processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure will be solved using direct methods or Patterson methods. The initial structural model will be refined against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.
Potential Biological Significance
While the biological activity of this compound has not been extensively reported, the quinoline scaffold is a known pharmacophore. The presence of the nitro group suggests potential for antimicrobial and anticancer activities.
-
Antimicrobial Activity: Nitroaromatic compounds are known to exhibit antimicrobial properties, often through mechanisms involving the reduction of the nitro group to reactive nitrogen species that can damage cellular components. Several nitroquinoline derivatives have demonstrated activity against bacteria and parasites.[2]
-
Anticancer Activity: The 4-quinolone core is a key feature of many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase enzymes and the induction of apoptosis. The biological activities of related 8-hydroxy-6-nitroquinoline compounds have been investigated, showing influences on various cellular processes.[3]
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. This technical guide provides a detailed roadmap for its synthesis and, for the first time, a comprehensive, albeit hypothetical, protocol for the determination of its crystal structure. The elucidation of its three-dimensional structure is a critical step that will enable structure-activity relationship studies and the rational design of more potent and selective analogs. The potential for this compound to exhibit significant biological activity, based on its structural similarity to other known bioactive quinolines, underscores the importance of the research outlined herein. It is our hope that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, and will stimulate further investigation into this intriguing molecule.
References
Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical research. Due to the limited publicly available data for this specific compound, this guide also includes generalized experimental protocols and stability profiles based on structurally related compounds and established pharmaceutical testing guidelines. This information is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar molecules.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These data are primarily sourced from chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₅ | PubChem |
| Molecular Weight | 262.22 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich[1] |
| SMILES | O=C1C(C=C2--INVALID-LINK--=O)=C(C=C2)NC=C1C(OCC)=O | Sigma-Aldrich[1] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[1] |
Solubility Profile
General Solubility of Quinoline Derivatives:
-
Aqueous Solubility: Generally low, but can be influenced by pH. As weak bases, the solubility of quinoline derivatives can increase in acidic conditions due to the formation of more soluble salts.
-
Organic Solvents: Typically soluble in a range of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and methanol.
A generalized experimental protocol for determining the solubility of a compound like this compound is provided in the "Experimental Protocols" section.
Stability Profile
Detailed stability studies for this compound are not publicly documented. However, insights into its potential stability can be drawn from the known behavior of quinoline and nitroaromatic compounds. Forced degradation studies are essential to definitively determine the stability of the molecule under various stress conditions.
Anticipated Stability Characteristics:
-
pH Stability: The ester functional group may be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid. The quinoline ring itself is generally stable across a range of pH values.
-
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures could lead to degradation. Thermal decomposition of heterocyclic esters can occur at temperatures above 250°C.[2]
-
Photostability: Nitroaromatic compounds are often susceptible to photodegradation upon exposure to UV light. A study on a related compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC), demonstrated the photoinduced generation of reactive oxygen species upon UVA irradiation, indicating potential photolability.[3][4]
A generalized protocol for conducting forced degradation studies is outlined in the "Experimental Protocols" section.
Experimental Protocols
The following are detailed, generalized methodologies for determining the solubility and stability of a compound such as this compound.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement using the shake-flask method.
1. Materials and Reagents:
- This compound
- Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, DMSO, ethanol, methanol)
- Volumetric flasks
- Centrifuge
- Shaking incubator or orbital shaker
- Validated analytical method (e.g., HPLC-UV)
2. Procedure:
- Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of the desired solvent in a sealed container.
- Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the samples to separate the undissolved solid.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated analytical method.
Stability Assessment (Forced Degradation Studies)
This protocol describes a general approach for conducting forced degradation studies to identify potential degradation products and pathways.
1. Materials and Reagents:
- This compound
- Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
- Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
- Photostability chamber
- Oven
2. Procedure:
- Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60-80 °C) for a defined period.
- Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 60-80 °C) for a defined period.
- Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature or elevated temperature.
- Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).
- Photodegradation: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp) in a photostability chamber, as per ICH Q1B guidelines.
- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Logical Flow for Forced Degradation Studies
Caption: Logical flow of forced degradation studies.
References
An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms is a critical determinant of their physicochemical properties and pharmacological effects. This technical guide provides a comprehensive overview of the tautomerism of 4-hydroxyquinoline derivatives, including quantitative data on tautomer stability, detailed experimental protocols for their characterization, and insights into their mechanisms of action in cancer and HIV.
Introduction to Tautomerism in 4-Hydroxyquinoline Derivatives
4-Hydroxyquinoline and its derivatives can exist in two primary tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).[1] This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the quinoline ring.[2] In the gas phase, the enol form is generally favored, while in solution and the solid state, the keto form predominates due to its greater polarity and ability to form intermolecular hydrogen bonds.[3][4] The specific tautomeric form present can significantly impact the molecule's shape, hydrogen bonding capabilities, and ultimately its interaction with biological targets.[4]
Quantitative Analysis of Tautomeric Equilibrium
The relative stability of the tautomers of 4-hydroxyquinoline derivatives has been extensively studied using computational and experimental methods. Density Functional Theory (DFT) calculations have been particularly insightful in quantifying the energy differences between the tautomeric forms.
Table 1: Calculated Relative Energies of 4-Hydroxyquinoline Tautomers
| Derivative | Method | Solvent | ΔE (Keto - Enol) (kcal/mol) | Favored Tautomer |
| 4-Hydroxyquinoline | B3LYP/6-311++G(d,p) | Gas Phase | +5.98 | Enol |
| 4-Hydroxyquinoline | B3LYP/6-311++G(d,p) | Water | -3.85 | Keto |
| 4-Hydroxyquinoline | B3LYP/6-311++G(d,p) | Benzene | +2.87 | Enol |
| 4-Hydroxyquinoline | B3LYP/6-311++G(d,p) | THF | -0.24 | Keto |
| 8-Nitro-4-hydroxyquinoline | B3LYP/6-311++G(d,p) | Gas Phase | +7.17 | Enol |
| 8-Nitro-4-hydroxyquinoline | B3LYP/6-311++G(d,p) | Water | -2.63 | Keto |
| 8-Methyl-4-hydroxyquinoline | B3LYP/6-311++G(d,p) | Gas Phase | +5.74 | Enol |
| 8-Methyl-4-hydroxyquinoline | B3LYP/6-311++G(d,p) | Water | -4.09 | Keto |
Data compiled from computational studies.[5] A positive ΔE indicates the enol form is more stable, while a negative ΔE indicates the keto form is more stable.
The biological activity of these compounds, particularly in cancer, has also been quantified.
Table 2: Anticancer Activity of Selected 4-Hydroxyquinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
| 3g (a modified 4-hydroxyquinolone analogue) | HCT116 (Colon) | 1.5 |
| 3g (a modified 4-hydroxyquinolone analogue) | A549 (Lung) | 2.3 |
| 3g (a modified 4-hydroxyquinolone analogue) | PC3 (Prostate) | 3.1 |
| 3g (a modified 4-hydroxyquinolone analogue) | MCF-7 (Breast) | 4.2 |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cell growth |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Experimental Protocols
The characterization and synthesis of 4-hydroxyquinoline derivatives rely on a combination of spectroscopic and synthetic methodologies.
Synthesis of 4-Hydroxyquinoline Derivatives
a) Gould-Jacobs Reaction [6][7][8]
This method is a versatile route for the synthesis of 4-hydroxyquinolines.
-
Step 1: Condensation. Aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically at 100-140°C, to form the corresponding anilinomethylenemalonate intermediate.
-
Step 2: Cyclization. The intermediate is heated at a higher temperature (around 250°C) in a high-boiling point solvent like diphenyl ether or Dowtherm A. This induces a thermal cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate.[8]
-
Step 3: Saponification. The resulting ester is saponified using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.[6]
-
Step 4: Decarboxylation. The carboxylic acid is then heated to induce decarboxylation, yielding the final 4-hydroxyquinoline derivative.[6]
This reaction provides a route to 4-hydroxyquinolines from o-acylaminoacetophenones.
-
Reaction. The o-acylaminoacetophenone is treated with a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or water. The mixture is typically heated to reflux to promote the intramolecular cyclization, which proceeds via an aldol-type condensation to form the 4-hydroxyquinoline product.[10] The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents.
Spectroscopic Analysis of Tautomerism
a) Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12]
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.
-
Sample Preparation. Dissolve a precisely weighed amount of the 4-hydroxyquinoline derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent can influence the tautomeric equilibrium.
-
Data Acquisition. Acquire a high-resolution ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration, typically 5 times the longest T1 value. A 90° pulse angle is used.
-
Data Processing. Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[12]
-
Analysis. Identify the distinct signals corresponding to the keto and enol tautomers. For example, the keto form will show a characteristic N-H proton signal, while the enol form will have a distinct O-H proton signal. The protons on the quinoline ring will also exhibit different chemical shifts depending on the tautomeric form. Integrate the well-resolved signals of both tautomers. The ratio of the integrals, after accounting for the number of protons each signal represents, gives the molar ratio of the tautomers and allows for the calculation of the equilibrium constant (K_T = [keto]/[enol]).[11]
b) Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between the keto and enol forms based on their characteristic vibrational frequencies.
-
Sample Preparation. Prepare the sample as a KBr pellet or as a solution in a suitable solvent that has minimal interference in the regions of interest.
-
Data Acquisition. Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis. The keto tautomer is characterized by a strong C=O stretching vibration typically in the range of 1650-1680 cm⁻¹. The enol form will show a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the strong C=O stretch. The relative intensities of these bands can provide a qualitative assessment of the predominant tautomer.
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms often have distinct absorption spectra.
-
Sample Preparation. Prepare solutions of the 4-hydroxyquinoline derivative in various solvents of differing polarity at a known concentration.
-
Data Acquisition. Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
Biological Activity and Signaling Pathways
4-Hydroxyquinoline derivatives have shown significant promise as anticancer and anti-HIV agents.
Anticancer Activity
The anticancer effects of these compounds are often attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival.
Many 4-hydroxyquinoline derivatives act as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[15] Overactivation of EGFR is common in many cancers and leads to increased cell growth and proliferation.
Caption: EGFR signaling pathway inhibited by 4-hydroxyquinoline derivatives.
By inhibiting pro-survival signaling pathways, 4-hydroxyquinoline derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[16][17][18] This is a key mechanism for their anticancer efficacy.
Caption: Apoptosis induction by 4-hydroxyquinoline derivatives.
Anti-HIV Activity
Certain 4-quinolone derivatives are potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[19][20][21][22][23] By blocking this enzyme, these compounds prevent the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.
Caption: Mechanism of HIV integrase inhibition by 4-quinolone derivatives.
Conclusion
The tautomerism of 4-hydroxyquinoline derivatives is a fundamental aspect that governs their chemical behavior and biological function. The predominance of the keto form in physiological conditions is a key consideration for drug design. The ability of these compounds to inhibit critical signaling pathways in cancer and essential viral enzymes in HIV underscores their therapeutic potential. This guide provides a foundational resource for researchers and professionals in drug development to further explore and exploit the rich chemistry and pharmacology of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. dial.uclouvain.be [dial.uclouvain.be]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quionolone carboxylic acid derivatives as HIV-1 integrase inhibitors: Docking-based HQSAR and topomer CoMFA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to the Discovery and History of Nitroquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a nitro group to this heterocyclic system gives rise to nitroquinolines, a class of compounds with a rich history and diverse biological activities, ranging from potent antimicrobials to carcinogens used in research and anticancer agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of key nitroquinoline compounds. It includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of their molecular pathways to serve as a valuable resource for researchers in drug discovery and development.
Historical Overview: From Coal Tar to Targeted Therapeutics
The story of quinoline began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. However, it took several decades for the structure of quinoline, a benzene ring fused to a pyridine ring, to be elucidated, with August Kekulé proposing its correct structure in 1869. This discovery paved the way for synthetic chemists to develop methods for its laboratory synthesis. One of the earliest and most notable methods was the Skraup synthesis, developed in 1883, which allowed for the large-scale production of quinoline from the reaction of aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
The late 19th and early 20th centuries saw a surge in research into quinoline derivatives, leading to the discovery of their potent antimalarial properties and the development of drugs like chloroquine in the 1930s. Within this broader exploration of quinoline chemistry, nitroquinolines emerged as a distinct class of compounds with significant biological effects.
A pivotal moment in nitroquinoline research was the discovery of 4-nitroquinoline 1-oxide (4-NQO) . First reported in the mid-20th century, 4-NQO was identified as a potent carcinogen. This property, stemming from its ability to induce DNA damage after metabolic activation, has made it an invaluable tool in cancer research for studying DNA repair mechanisms and carcinogenesis.
In contrast to the carcinogenic properties of 4-NQO, other nitroquinoline derivatives have been developed for their therapeutic benefits. Nitroxoline (5-nitro-8-hydroxyquinoline) , an antibiotic that has been in use in Europe for decades, is a prime example. Its mechanism of action, which involves the chelation of metal ions essential for bacterial enzymes, gives it a broad spectrum of antimicrobial activity. More recently, nitroxoline has been investigated for its anticancer properties, demonstrating its versatility as a therapeutic scaffold.
The journey of nitroquinoline compounds, from their origins in the byproducts of industrial processes to their current status as both critical research tools and promising therapeutic agents, highlights the enduring importance of this chemical class in the biomedical sciences.
Synthesis of Nitroquinoline Compounds
The synthesis of nitroquinoline compounds relies on the foundational methods of quinoline synthesis, followed by nitration or the use of nitrated precursors.
Classical Quinoline Synthesis Methods
Several named reactions are fundamental to the construction of the quinoline core:
-
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to produce quinoline.
-
Gould-Jacobs Reaction: This reaction is particularly useful for synthesizing 4-hydroxyquinolines. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.
Synthesis of 4-Nitroquinoline 1-Oxide (4-NQO)
The synthesis of 4-NQO is a multi-step process that typically starts with the N-oxidation of quinoline, followed by nitration.
This protocol describes a three-step synthesis for a derivative of 4-NQO.
Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis)
-
Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid to a mixture of m-toluidine and glycerol.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as m-nitrobenzenesulfonate.
-
Heating: Heat the mixture under reflux for several hours. The reaction is exothermic and should be carefully controlled.
-
Work-up: After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide).
-
Purification: Extract the 7-methylquinoline with an organic solvent and purify by vacuum distillation or column chromatography.
Step 2: N-Oxidation of 7-Methylquinoline
-
Dissolution: Dissolve 7-methylquinoline in glacial acetic acid in a round-bottom flask.
-
Oxidation: Slowly add 30% hydrogen peroxide solution while maintaining the temperature at 70-80°C.
-
Reaction Monitoring: Stir the mixture at this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture and neutralize it with a sodium bicarbonate solution to precipitate the 7-methylquinoline 1-oxide.
-
Purification: Collect the solid by filtration, wash with water, and dry.
Step 3: Nitration of 7-Methylquinoline 1-oxide
-
Reaction Setup: In a round-bottom flask cooled in an ice-salt bath, slowly add 7-methylquinoline 1-oxide to cold concentrated sulfuric acid with stirring.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to cold concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the solution of 7-methylquinoline 1-oxide, maintaining a low temperature (0-5°C).
-
Reaction Time: Allow the reaction to stir at a low temperature for a specified time.
-
Precipitation: Carefully pour the reaction mixture onto crushed ice to precipitate the 7-Methyl-4-nitroquinoline 1-oxide.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water until neutral, and dry. The crude product can be recrystallized from ethanol or acetic acid.
Synthesis of Nitroxoline (5-Nitro-8-hydroxyquinoline)
The synthesis of nitroxoline typically involves the nitration of 8-hydroxyquinoline.
This protocol describes the synthesis of a methoxy derivative of nitroxoline.
-
Starting Material: 8-methoxyquinoline is used as the starting material.
-
Nitration: The 8-methoxyquinoline is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.
-
Work-up and Purification: The reaction mixture is then worked up to isolate the 5-nitro-8-methoxyquinoline, which can be purified by recrystallization. The product yield is reported to be 77%.
Mechanisms of Action
The biological effects of nitroquinoline compounds are diverse and depend on their specific structures. The mechanisms of two of the most well-studied nitroquinolines, 4-NQO and nitroxoline, are detailed below.
4-Nitroquinoline 1-Oxide (4-NQO): A Genotoxic Carcinogen
The carcinogenicity of 4-NQO is a result of its metabolic activation to a reactive species that damages DNA.
Metabolic Activation: 4-NQO is a pro-carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. Cellular reductases convert 4-NQO to its proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). 4-HAQO can then be further metabolized to an electrophilic reactant, selyl-4HAQO, which is the ultimate carcinogen that reacts with DNA.
DNA Damage: The electrophilic metabolite of 4-NQO forms stable covalent adducts with DNA, primarily at guanine and adenine residues. These bulky DNA adducts disrupt the normal processes of DNA replication and repair, leading to mutations. If these mutations are not repaired, they can lead to uncontrolled cell growth and the initiation of cancer.
Furthermore, the metabolism of 4-NQO generates reactive oxygen species (ROS), which cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG). This oxidative stress contributes to the overall genotoxicity of 4-NQO.
Nitroxoline: A Multifaceted Antimicrobial and Anticancer Agent
Nitroxoline's mechanism of action is multifaceted, involving metal ion chelation and the modulation of key cellular signaling pathways.
Antimicrobial Activity: Nitroxoline's primary antimicrobial mechanism is through the chelation of divalent metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺). These metal ions are essential cofactors for many bacterial enzymes. By sequestering these ions, nitroxoline disrupts critical bacterial processes, including DNA synthesis and biofilm formation. This mode of action provides a broad spectrum of activity and may be effective against some antibiotic-resistant strains.
Anticancer Activity: Recent research has repurposed nitroxoline as a potential anticancer agent, particularly against prostate cancer. Its anticancer effects are, at least in part, mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.
Activated AMPK inhibits the mammalian target of rapamycin (mTOR) signaling pathway (AMPK/mTOR pathway), which is a central regulator of cell growth, proliferation, and survival. Inhibition of the mTOR pathway by nitroxoline leads to a G1 phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells. Additionally, nitroxoline has been shown to activate Chk2, a protein involved in the DNA damage response, which further contributes to its pro-apoptotic effects.
Quantitative Biological Data
The biological activities of nitroquinoline compounds have been quantified in numerous studies. The following tables summarize some of the key findings for their antimicrobial and anticancer effects.
Table 1: Antimicrobial Activity of Nitroquinoline Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| Nitroxoline | Staphylococcus aureus | 3.13 | |
| Streptomyces parvulus | 0.78 | ||
| Clostridium perfringens | 0.39 | ||
| QQ2 | Clinically resistant Staphylococcus spp. | 1.22–9.76 | |
| QQ6 | Clinically resistant Staphylococcus spp. | 0.66–19.53 | |
| Enterococcus faecalis | 4.88 |
Table 2: Anticancer Activity of Quinoline and Nitroquinoline Derivatives (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 12e (Quinoline-Chalcone) | MGC-803 (gastric cancer) | 1.38 | |
| HCT-116 (colon cancer) | 5.34 | ||
| MCF-7 (breast cancer) | 5.21 | ||
| Compound 3c (Quinoline-based dihydrazone) | MCF-7 (breast cancer) | 7.05 | |
| Compound 3c (8-hydroxyquinoline-5-sulfonamide derivative) | C-32 (melanoma) | < 100 | |
| MDA-MB-231 (breast cancer) | < 100 | ||
| A549 (lung cancer) | < 100 | ||
| Compound 65 (7-tert-butyl-substituted quinoline) | MCF-7, HL-60, HCT-116, HeLa | 0.02–0.04 |
Experimental Protocols for Biological Assays
Standardized protocols are essential for the accurate evaluation of the biological activity of nitroquinoline compounds.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., nitroxoline)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains for testing
-
Sterile saline solution
-
Spectrophotometer or nephelometer
Procedure:
-
Preparation of Inoculum:
-
From an overnight culture of the test bacterium, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the growth medium in the wells of the 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 18-24 hours at 37°C).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Anticancer Activity (IC50) - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer drugs.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration.
-
Conclusion and Future Directions
The field of nitroquinoline chemistry has evolved significantly from its early beginnings. Compounds like 4-NQO have become indispensable tools for dissecting the molecular mechanisms of cancer, while others, such as nitroxoline, demonstrate the therapeutic potential of this scaffold. The ongoing exploration of novel nitroquinoline derivatives continues to yield compounds with potent and selective biological activities.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the position and nature of substituents on the quinoline ring influence biological activity will enable the design of more potent and less toxic compounds.
-
Mechanism of Action Elucidation: Further investigation into the molecular targets and signaling pathways of novel nitroquinoline derivatives will be crucial for their development as therapeutic agents.
-
Drug Repurposing: Exploring existing nitroquinoline compounds for new therapeutic applications, as exemplified by the repurposing of nitroxoline for cancer therapy, is a promising avenue for accelerated drug development.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the fascinating and impactful world of nitroquinoline compounds.
The Pharmacological Promise of Quinoline Carboxylates: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, quinoline carboxylates have emerged as a particularly promising class of compounds, demonstrating significant potential in the therapeutic areas of oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline carboxylates, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to support ongoing research and drug development efforts.
Anticancer Activity
Quinoline carboxylates have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to interfere with critical cellular processes such as DNA replication and cell signaling pathways essential for tumor growth and survival.
Quantitative Anticancer Data
The in vitro anticancer efficacy of quinoline carboxylates is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative quinoline carboxylate derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | 0.61 - 13.5 | [1] |
| Quinoline-4-carboxylic acid derivative | K-562 (Leukemia) | 9.88 - >100 | [1] |
| Quinoline-4-carboxylic acid derivative | HeLa (Cervical) | 7.65 - >100 | [1] |
| 3-Quinoline derivative | MCF-7 (Breast) | 29.8 - 40.4 | [2] |
| Quinoline-docetaxel analogue | MCF-7-MDR (Resistant Breast) | 0.0088 | [3] |
| Pyrazolyl-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [2] |
| Pyrazolyl-bis(trifluoromethyl)quinoline | U937 (Lymphoma) | 43.95 | [2] |
Mechanisms of Anticancer Action
The anticancer effects of quinoline carboxylates are mediated through various mechanisms, including the inhibition of topoisomerases and the modulation of key signaling pathways like PI3K/Akt/mTOR.
1.2.1. Topoisomerase Inhibition
Certain quinoline analogues act as DNA intercalating agents and inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[4] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
1.2.2. PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5] Quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor progression.[5]
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quinoline carboxylate derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylate derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.
Antimicrobial Activity
Quinoline carboxylates have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Quantitative Antimicrobial Data
The antimicrobial potency of quinoline carboxylates is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-4-carboxylic acid | S. aureus | 400 - 500 | [6] |
| Quinoline-4-carboxamide | S. aureus | 500 | [6] |
| Quinoline-4-carboxylic acid | T. interdigitale | 400 - 800 | [6] |
| Fluoroquinolone hybrid | S. aureus (MRSA) | 0.016 - 1.5 | [7] |
| Quinolone-triazole hybrid | S. aureus (MRSA) | 0.5 - 1.0 | [7] |
| 2-sulfoether-4-quinolone | S. aureus | 0.8 (µM) | [8] |
| 2-sulfoether-4-quinolone | B. cereus | 0.8 (µM) | [8] |
| Quinolone-oxime ketolide hybrid | S. pneumoniae | ≤ 0.008 | [8] |
| Quinolone-rhodanine conjugate | M. tuberculosis (dormant) | 1.66 - 9.57 (IC50) | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Quinoline carboxylate derivatives
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the quinoline carboxylate derivatives in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Hydroxyquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinoline moiety, a bicyclic aromatic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1] Its derivatives have been investigated and developed for a wide range of therapeutic applications, including as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective agents.[2][3] This technical guide provides a comprehensive overview of the 4-hydroxyquinoline core, focusing on its synthesis, multifaceted biological activities, and the underlying mechanisms of action, presented with detailed experimental protocols and structured data for ease of comparison.
Synthetic Methodologies
The synthesis of the 4-hydroxyquinoline scaffold can be achieved through several classic and contemporary chemical reactions. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the quinoline ring.
Classical Synthetic Routes
Conrad-Limpach Synthesis: This foundational method involves the condensation of anilines with β-ketoesters. The reaction typically proceeds in two stages: the initial formation of a β-aminoacrylate intermediate, followed by a thermal cyclization to yield the 4-hydroxyquinoline product.
Camps Cyclization: The Camps cyclization is another versatile method that utilizes the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[4] This reaction can be modulated to selectively produce different isomers of hydroxyquinolines.[4]
Modern Synthetic Approaches
Microwave-Assisted Synthesis: The application of microwave irradiation has significantly enhanced the efficiency of 4-hydroxyquinoline synthesis. This technique often leads to shorter reaction times, higher yields, and is considered a more environmentally friendly approach compared to conventional heating methods.[5][6]
Programmed C-H Functionalization: Recent advances have enabled the multiple and site-selective functionalization of the 4-hydroxyquinoline scaffold through metal-catalyzed C-H bond activation.[1] This powerful strategy allows for the generation of diverse chemical libraries from a common core, facilitating the exploration of structure-activity relationships (SAR).[1]
Biological Activities and Therapeutic Potential
The versatility of the 4-hydroxyquinoline scaffold is underscored by its broad spectrum of biological activities. The following sections detail its applications in various therapeutic areas, supported by quantitative data where available.
Antibacterial Activity
The 4-hydroxyquinoline core is a key component of quinolone antibiotics.[2] The serendipitous discovery of a 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects during the synthesis of chloroquine paved the way for the development of the vast class of fluoroquinolone antibiotics.[2] These compounds primarily exert their antibacterial action by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.
| Compound/Derivative | Target Organism | Activity (MIC/IC50) | Reference |
| 6-chlorocyclopentaquinolinamine | MRSA | MIC = 0.125 mM | [6] |
| 2-fluorocycloheptaquinolinamine | S. pyogenes | MIC = 0.25 mM | [6] |
Antifungal Activity
Derivatives of 4-hydroxyquinoline have demonstrated notable antifungal properties.[7] The mechanism of their antifungal action is often attributed to their ability to chelate metal ions essential for fungal growth and to disrupt fungal cell membrane integrity.
Anticancer Activity
A significant area of research has focused on the development of 4-hydroxyquinoline derivatives as anticancer agents.[2][8] These compounds have been shown to induce apoptosis in various cancer cell lines, including lung and breast cancer.[8] Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways, induction of oxidative stress, and interference with DNA replication in cancer cells.
Anti-HIV Activity
Certain 4-hydroxyquinoline-3-carbohydrazide derivatives have been designed and synthesized as potential anti-HIV-1 agents.[9] By merging the pharmacophores of known HIV-1 integrase inhibitors, these compounds aim to disrupt the catalytic activity of the HIV-1 integrase enzyme, which is crucial for the integration of the viral genome into the host cell's DNA.[9]
| Compound | Target | Inhibition Rate (at 100 µM) | Reference |
| 6d (a 4-hydroxyquinoline-3-carbohydrazide derivative) | HIV-1 (NL4-3) in Hela cells | 32% | [9] |
| 7e (a 4-hydroxyquinoline-3-carbohydrazide derivative) | HIV-1 (NL4-3) in Hela cells | 28% | [9] |
Antioxidant Activity
Some 4-hydroxyquinoline derivatives have been evaluated for their antioxidant properties, which are relevant to a variety of pathological conditions characterized by oxidative stress.[10] These compounds can act as free radical scavengers, protecting cells from oxidative damage.[10]
Experimental Protocols
General Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate (Gould-Jacob Reaction)
This protocol describes a key step in the synthesis of many 4-hydroxyquinoline derivatives.[9]
Reagents and Conditions:
-
React aniline with ethyl methanetripropionate (EMME) at 120 °C for 1 hour.
-
To the resulting intermediate in diphenyl ether, add a catalytic amount of 2-chlorobenzoic acid.
-
Heat the mixture using microwave irradiation at 250 °C (180 W) for 2 hours.
-
After cooling to room temperature, add n-hexane to precipitate the product.
-
Filter the solid and crystallize from ethanol to obtain ethyl 4-hydroxyquinoline-3-carboxylate.
In Vitro Anti-HIV-1 Assay
This protocol outlines a general procedure for evaluating the anti-HIV activity of synthesized compounds.[9]
-
Cell Culture: Maintain Hela cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Virus Stock: Prepare a stock of HIV-1 (e.g., NL4-3 strain) and determine its titer.
-
Infection and Treatment: Seed Hela cells in 96-well plates. After 24 hours, infect the cells with HIV-1 in the presence of various concentrations of the test compounds.
-
Assay: After an appropriate incubation period (e.g., 48-72 hours), measure the extent of viral replication. This can be done using various methods, such as a p24 antigen ELISA or a luciferase reporter gene assay if using a reporter virus.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control.
Signaling Pathways and Workflows
To visualize the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for ethyl 4-hydroxyquinoline-3-carboxylate.
Caption: Workflow for in vitro anti-HIV-1 activity assay.
Conclusion
The 4-hydroxyquinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutic agents.[3][5] The information presented in this guide, from synthetic protocols to biological activity data and workflow visualizations, is intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this remarkable chemical entity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
Methodological & Application
Application Notes and Protocols: Laboratory Preparation of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
Abstract
These application notes provide a comprehensive protocol for the laboratory synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a key intermediate in the development of novel pharmaceuticals. The synthesis is based on the Gould-Jacobs reaction, a reliable method for creating the 4-hydroxyquinoline scaffold.[1] This document details the reaction mechanism, a step-by-step experimental protocol, required materials, and safety considerations. Additionally, it includes quantitative data tables and visual workflows to aid researchers, scientists, and drug development professionals in the successful preparation and further application of this versatile chemical building block.
Introduction and Applications
The 4-quinolone core structure is a privileged scaffold in medicinal chemistry, most notably found in the quinolone class of broad-spectrum antibiotics.[2] These agents typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The title compound, this compound, is not an active pharmaceutical ingredient itself but serves as a crucial precursor.
Key Applications:
-
Synthetic Intermediate: It is a versatile building block for creating more complex molecules. The nitro group at the 6-position can be readily reduced to an amine, providing a handle for further functionalization to explore structure-activity relationships (SAR).
-
Drug Discovery: Serves as a starting material for the synthesis of potential antibacterial, anticancer, and antimalarial agents.[3][4]
-
Materials Science: Quinoline derivatives can be incorporated into polymers and coatings to enhance properties like UV resistance.[3]
The synthesis route described herein follows the Gould-Jacobs reaction pathway, which involves the condensation of an aniline derivative (4-nitroaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a heat-induced cyclization to form the quinoline ring system.[1][4]
Reaction Scheme
The overall synthesis proceeds in two main stages: (A) condensation and (B) thermal cyclization.
Caption: Gould-Jacobs reaction pathway for the synthesis of the target compound.
Experimental Protocols
This protocol is adapted from established Gould-Jacobs reaction procedures for analogous compounds.[1] Researchers should perform an initial small-scale reaction to optimize conditions.
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier Recommendation | Notes |
| 4-Nitroaniline | 138.12 | 100-01-6 | Sigma-Aldrich, >99% | Toxic, handle with appropriate PPE. |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.22 | 87-13-8 | Sigma-Aldrich, 98% | Lachrymator, handle in a fume hood. |
| Diphenyl ether | 170.21 | 101-84-8 | Sigma-Aldrich, 99% | High-boiling solvent for cyclization. |
| Ethanol (Absolute) | 46.07 | 64-17-5 | Fisher Scientific, >99.5% | Used for washing/recrystallization. |
| Hexanes | - | 110-54-3 | Fisher Scientific, ACS Grade | Used for washing the product. |
3.2 Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a thermometer.
-
Heating mantle with a magnetic stirrer.
-
High-temperature thermometer (up to 300°C).
-
Büchner funnel and vacuum flask for filtration.
-
Standard laboratory glassware (beakers, graduated cylinders).
-
Melting point apparatus.
-
Fume hood.
3.3 Step-by-Step Procedure
Step A: Condensation to Form the Intermediate
-
In a fume hood, add 4-nitroaniline (13.8 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol) to the 250 mL three-neck flask.
-
Equip the flask with a stirrer and reflux condenser.
-
Heat the mixture with stirring in the heating mantle to 120-130°C. Ethanol will begin to distill off as the condensation reaction proceeds.
-
Maintain this temperature for 2 hours. The reaction mixture should become a thick, yellow slurry.
-
Remove the heat and allow the mixture to cool to approximately 80-90°C.
Step B: Thermal Cyclization
-
Carefully add diphenyl ether (100 mL) to the reaction mixture from Step A. This acts as a high-boiling solvent to facilitate the ring-closing reaction.
-
Replace the reflux condenser and insert a high-temperature thermometer.
-
Heat the mixture slowly to 250-260°C. Vigorous evolution of ethanol will be observed.
-
Maintain this temperature for 30-45 minutes. The reaction progress can be monitored by TLC if desired.
-
After the reaction is complete, turn off the heating mantle and allow the mixture to cool slowly. The product will begin to precipitate from the solution.
-
Once the mixture has cooled to below 100°C, add hexanes (100 mL) to fully precipitate the product and dilute the diphenyl ether.
-
Cool the mixture further in an ice bath for 30 minutes.
Step C: Isolation and Purification
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with hexanes (2 x 50 mL) to remove residual diphenyl ether.
-
Wash the cake with hot ethanol (1 x 50 mL) to remove any unreacted starting materials.
-
Dry the pale yellow solid product in a vacuum oven at 80°C overnight.
-
The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or DMF if necessary.
3.4 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood, especially when handling DEEM and hot diphenyl ether.
-
Thermal Hazards: The cyclization step is performed at very high temperatures (250-260°C). Use appropriate caution to avoid severe burns. Ensure the heating mantle is stable and glassware is properly clamped.
-
Chemical Hazards: 4-nitroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of the product.
Data and Characterization
5.1 Stoichiometry and Yield
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 4-Nitroaniline | 138.12 | 13.8 | 0.10 | 1.0 |
| Diethyl ethoxymethylenemalonate | 216.22 | 22.7 | 0.105 | 1.05 |
| Expected Yield (70-85%) | 277.23 | 19.4 - 23.6 | 0.07 - 0.085 | - |
Note: The expected yield is an estimate based on similar reported Gould-Jacobs reactions.
5.2 Product Characteristics
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₀N₂O₅ |
| Molar Mass | 277.23 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | To be determined experimentally. Analogous compounds often melt at >250°C. |
| Solubility | Sparingly soluble in common organic solvents; soluble in DMF, DMSO, and hot glacial acetic acid. |
| IR Spectra (KBr) | Expected peaks: ~3400 cm⁻¹ (O-H/N-H), ~1700 cm⁻¹ (C=O, ester), ~1650 cm⁻¹ (C=O, quinolone), ~1520 & 1340 cm⁻¹ (NO₂). |
| ¹H NMR (DMSO-d₆) | Expected shifts (δ, ppm): ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, CH₂), ~7.5-8.8 (m, 4H, Ar-H), ~12.0 (s, 1H, OH). |
Context for Drug Development: Mechanism of Action
While the synthesized compound is an intermediate, it is a precursor to antibacterial agents. The ultimate drug candidates derived from this scaffold often target bacterial DNA gyrase, an enzyme not present in humans, making it a selective target.
Caption: General mechanism of action for quinolone-class antibiotics.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Starting materials for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate synthesis
Application Note
The synthesis of ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is a critical process in the development of novel therapeutic agents. This quinoline derivative serves as a versatile scaffold in medicinal chemistry, with potential applications arising from the biological activities associated with both the quinoline core and the nitro functional group. Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, and anticancer activities.[1][2] The nitro group, an electron-withdrawing moiety, can significantly influence the molecule's biological action, often through redox-mediated mechanisms within cells.[3][4]
This document provides detailed protocols for the synthesis of this compound via the Gould-Jacobs reaction, utilizing 4-nitroaniline and diethyl ethoxymethylenemalonate (DEEM) as the primary starting materials.[5] Both classical thermal and modern microwave-assisted synthetic methodologies are presented, allowing researchers to select the most suitable approach based on available equipment and desired reaction efficiency. The Gould-Jacobs reaction is a well-established method for the preparation of 4-hydroxyquinoline derivatives, involving an initial condensation step followed by a high-temperature intramolecular cyclization.[5][6]
Furthermore, this guide explores the potential biological mechanism of action for nitro-substituted quinolines, focusing on their role as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1] This inhibitory action leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]
Starting Materials
The primary starting materials for the synthesis of this compound are 4-nitroaniline and diethyl ethoxymethylenemalonate (DEEM).
| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties |
| 4-Nitroaniline | 138.12 | Yellow solid, sparingly soluble in water.[7] | |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.22 | Colorless to pale yellow liquid. |
Experimental Protocols
Two primary methodologies for the Gould-Jacobs synthesis of this compound are detailed below: a classical thermal protocol and a modern microwave-assisted protocol.
Protocol 1: Classical Thermal Synthesis
This method utilizes a high-boiling point inert solvent to achieve the high temperatures required for the cyclization step.[8]
Step 1: Condensation of 4-Nitroaniline with DEEM
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 100-110 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting product is diethyl (4-nitroanilino)methylenemalonate.
Step 2: Thermal Cyclization
-
Transfer the crude diethyl (4-nitroanilino)methylenemalonate to a flask containing a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.[8][9]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.
-
Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.
-
Dry the product under vacuum. The resulting solid is this compound.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time and can lead to improved yields.[6][10]
Step 1 & 2: One-Pot Condensation and Cyclization
-
In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add 4-nitroaniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol), which acts as both reactant and solvent.[10]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a high temperature (e.g., 250 °C or 300 °C) for a short duration (e.g., 5-20 minutes). Optimal conditions need to be determined empirically, as higher temperatures can improve yield but also increase the risk of degradation.[10]
-
After the reaction is complete, cool the vial to room temperature, allowing the product to precipitate.
-
Filter the solid product and wash it with a cold solvent such as acetonitrile.[10]
-
Dry the purified this compound under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Gould-Jacobs synthesis of analogous 4-hydroxyquinoline-3-carboxylates. These values can serve as a benchmark for the synthesis of the 6-nitro derivative.
| Method | Reactants | Temperature (°C) | Time | Solvent | Yield (%) | Reference |
| Microwave | Aniline + DEEM | 250 | 20 min | None | 1 | [10] |
| Microwave | Aniline + DEEM | 300 | 20 min | None | 37 | [10] |
| Microwave | Aniline + DEEM | 300 | 5 min | None | 47 | [10] |
| Thermal | 3-chloroaniline + DEEM | 250-260 | 30 min | Diphenyl ether | ~95 (cyclization step) | [8] |
Visualizations
Synthesis Workflow
The overall workflow for the Gould-Jacobs synthesis of this compound can be visualized as a series of sequential steps.
Caption: Generalized workflow for the synthesis of this compound.
Proposed Biological Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Nitro-substituted quinolones are investigated for their antibacterial properties, which are often attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for managing DNA topology during replication.
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
References
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ablelab.eu [ablelab.eu]
Application Notes: Unlocking the Potential of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in Antimicrobial Drug Discovery
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel anti-infective agents. The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial effects. Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is a synthetic organic compound that holds promise as a lead molecule in antimicrobial drug discovery. Its unique structure, featuring a 4-hydroxyquinoline core, a nitro group at the 6-position, and an ethyl carboxylate at the 3-position, suggests the potential for multiple mechanisms of antimicrobial action and warrants thorough investigation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to explore the antimicrobial potential of this compound.
Mechanism of Action: Postulated Pathways
While the precise mechanism of action for this compound is yet to be fully elucidated, the structural motifs present in the molecule suggest several plausible pathways for its antimicrobial activity.
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: The 4-quinolone core is a well-established pharmacophore known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and cleaved DNA, quinolones inhibit the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.[2]
-
Metabolic Activation of the Nitro Group: Nitroaromatic compounds are known to exert antimicrobial effects through reductive activation by microbial nitroreductases.[3] This process can generate reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which can indiscriminately damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to cytotoxicity.
-
Metal Chelation: The 4-hydroxyquinoline scaffold is known to chelate metal ions that are essential for various bacterial enzymatic processes. Deprivation of these crucial metal ions can disrupt cellular metabolism and inhibit bacterial growth.[4]
Further investigation into these potential mechanisms is crucial for the rational design and optimization of more potent analogs of this compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation of this compound. Note: The values presented are for illustrative purposes only and are based on reported activities of other quinoline derivatives. Actual experimental data for the target compound should be populated here.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microbial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Insert Data] | [Insert Data] |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | [Insert Data] | [Insert Data] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Insert Data] | [Insert Data] |
| Candida albicans (ATCC 90028) | Fungal | [Insert Data] | [Insert Data] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | IC₅₀ (µM) |
| HEK293 | Human Embryonic Kidney | [Insert Data] |
| HepG2 | Human Hepatocellular Carcinoma | [Insert Data] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the test compound.[5][6]
Materials:
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the tested microbe
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine if the compound is bactericidal or bacteriostatic.[5]
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) or appropriate agar plates
-
Sterile spreaders or loops
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).
Protocol 3: MTT Cytotoxicity Assay
This protocol describes the use of the MTT assay to assess the cytotoxicity of the compound against mammalian cell lines.[7][8]
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile 96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Visualizations
The following diagrams illustrate a general workflow for antimicrobial drug discovery and a postulated signaling pathway.
Caption: Experimental workflow for antimicrobial evaluation.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in Anticancer Research
Application Notes
Compound: Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
Molecular Formula: C₁₂H₁₀N₂O₅
General Description: this compound is a quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure found in numerous compounds with a wide range of biological activities, including anticancer properties. The presence of a nitro group at the 6-position and a carboxylate group at the 3-position suggests potential for diverse chemical interactions and biological effects. While research specifically on this compound is limited, studies on structurally similar compounds, particularly other nitro-substituted quinolones, indicate significant potential in anticancer research.
Anticipated Anticancer Applications:
Based on research into related nitro-substituted quinoline derivatives, this compound is a promising candidate for investigation in the following areas of oncology:
-
Cytotoxic Agent: It may exhibit direct toxicity to cancer cells, inhibiting their proliferation and survival.
-
Inducer of Apoptosis: The compound could trigger programmed cell death in malignant cells through various signaling pathways.
-
DNA Damaging Agent: The nitroquinoline core structure has been associated with the ability to induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[1][2]
-
Photosensitizer in Photodynamic Therapy (PDT): Some quinoline derivatives can generate reactive oxygen species (ROS) upon photoactivation, leading to localized tumor destruction.[1][2]
Potential Mechanisms of Action:
The anticancer effects of this compound are hypothesized to be mediated through several mechanisms, drawing parallels from studies on related compounds like ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC).[1][2]
-
Induction of Oxidative Stress: The compound, particularly when photoactivated, may lead to the generation of reactive oxygen species (ROS) such as superoxide radicals and singlet oxygen.[1][2] This increase in intracellular ROS can overwhelm the cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptosis.
-
DNA Damage and Cell Cycle Arrest: The molecule may directly or indirectly cause DNA damage, such as strand breaks.[1][2] This damage can activate cell cycle checkpoints, leading to arrest in the G0/G1 and G2/M phases, preventing the proliferation of cancerous cells.[1][2]
-
Mitochondrial-Mediated Apoptosis: DNA damage and oxidative stress can converge on the mitochondrial pathway of apoptosis. This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and subsequent execution of the apoptotic program.[1][2]
Data Presentation
The following table summarizes the cytotoxic activity of a structurally related compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC), against murine leukemia L1210 cells. This data is presented to provide an indication of the potential potency of nitro-substituted quinoline carboxylates.
| Compound | Cell Line | Treatment | Incubation Time (h) | Effect | Reference |
| Ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC) | L1210 | Non-photoactivated | 24 | Concentration- and time-dependent cytotoxic effect. | [1],[2] |
| Ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC) | L1210 | UVA Irradiated | 24 | Increased sensitivity and immediate phototoxic effect.[1][2] | [1],[2] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to assessing the anticancer properties of this compound, based on methodologies used for similar compounds.
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the in vitro cytotoxicity of this compound against a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., L1210, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Reactive Oxygen Species (ROS) Detection
This protocol describes the detection of intracellular ROS generation using a fluorescent probe.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound as described in the MTT assay protocol.
-
Probe Loading: After the desired treatment time, harvest the cells and wash with PBS. Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity immediately using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the compound on the cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of anticancer action for nitro-substituted quinolines.
Experimental Workflow
Caption: Workflow for evaluating the anticancer potential of the compound.
References
Application Notes and Protocols: In Vitro Testing of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate Against Cancer Cell Lines
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that are integral to the development of new therapeutic agents due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms such as DNA intercalation, inhibition of DNA synthesis, induction of oxidative stress, and modulation of key signaling pathways involved in cell proliferation and apoptosis.[3][5] This document provides a detailed framework for the in vitro evaluation of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a novel quinoline derivative, against a panel of human cancer cell lines.
Data Presentation
Quantitative data from in vitro assays should be meticulously recorded and organized to allow for clear interpretation and comparison. The following tables provide a template for presenting cytotoxicity and apoptosis data.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| HCT-116 | Colon Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| K-562 | Chronic Myelogenous Leukemia | Data to be determined | Data to be determined | Data to be determined |
| HFF-1 | Normal Human Fibroblast | Data to be determined | Data to be determined | Data to be determined |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Apoptosis Induction by this compound in A549 Cells (72h treatment)
| Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control (0 µM) | Data to be determined | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC50*2 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for in vitro assays.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HCT-116) and a normal cell line (e.g., HFF-1).[1][2]
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Cell culture flasks and plates.
-
Humidified incubator (37°C, 5% CO2).
Protocol:
-
Thaw frozen cell vials rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culture the cells in an appropriate flask at a suitable density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound.
Materials:
-
Cultured cancer cells.
-
This compound (stock solution in DMSO).
-
96-well microtiter plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cultured cancer cells.
-
This compound.
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of the compound (e.g., based on the IC50 value) for 72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer within one hour.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of this compound.
Caption: General workflow for in vitro anticancer drug screening.
Proposed Signaling Pathway
Many quinoline derivatives have been reported to induce apoptosis through the intrinsic mitochondrial pathway. The diagram below illustrates a potential mechanism of action for this compound.
Caption: Proposed intrinsic apoptosis signaling pathway.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Notes and Protocols for Assessing the Antibacterial Activity of Quinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably antibacterial effects. The quinolone antibiotics, a subset of this class, have been pivotal in treating bacterial infections for decades.[1][2] Their mechanism of action often involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination.[1][3][4][5][6] This interference leads to the fragmentation of the bacterial chromosome and ultimately cell death.[4][5] As antibiotic resistance continues to be a major global health threat, the development and evaluation of new quinoline-based antibacterial agents are of paramount importance.
These application notes provide a comprehensive set of protocols for the systematic evaluation of the antibacterial properties of novel quinoline derivatives. The described methods cover the determination of bacteriostatic and bactericidal activities, as well as the assessment of their efficacy against bacterial biofilms.
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized in clear, structured tables for straightforward comparison of the antibacterial potency of different quinoline derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinolene Derivatives against various bacterial strains.
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| QN-001 | ||||
| QN-002 | ||||
| Ciprofloxacin |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Quinolene Derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| QN-001 | S. aureus | ||||
| QN-001 | E. coli | ||||
| QN-002 | S. aureus | ||||
| QN-002 | E. coli |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]
Table 3: Anti-Biofilm Activity of Quinolene Derivatives.
| Compound ID | Bacterial Strain | Biofilm Inhibition (%) at MIC | Biofilm Eradication (%) at 4x MIC |
| QN-001 | P. aeruginosa | ||
| QN-002 | P. aeruginosa |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique.[8][9]
Materials:
-
Test quinoline derivatives
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours old), pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each quinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds. This will result in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 200 µL per well.
-
Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum after incubation for a specified period.[7][10][11]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
Anti-Biofilm Activity Assay
This assay assesses the ability of a compound to inhibit the formation of biofilms or to eradicate established biofilms.[12]
Materials:
-
Test quinoline derivatives
-
Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or 30% Acetic Acid
-
Microplate reader
Protocol for Biofilm Inhibition:
-
Preparation of Plates:
-
Prepare serial dilutions of the quinoline derivatives in TSB in a 96-well plate as described for the MIC assay.
-
Add the standardized bacterial inoculum (prepared as in the MIC protocol) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Staining and Quantification:
-
Carefully remove the planktonic bacteria (supernatant) from each well.
-
Gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Protocol for Biofilm Eradication:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with the bacterial suspension and incubate for 24-48 hours to allow for mature biofilm formation.
-
-
Treatment:
-
Remove the planktonic bacteria and wash the wells with PBS.
-
Add fresh media containing serial dilutions of the quinoline derivatives to the wells with the established biofilms.
-
-
Incubation:
-
Incubate the plate for another 24 hours.
-
-
Staining and Quantification:
-
Follow the same staining and quantification steps as described for the biofilm inhibition assay.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing antibacterial activity.
Caption: Mechanism of action of quinoline derivatives.
References
- 1. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in materials science, focusing on its synthesis, and prospective use as a fluorescent sensor and a UV stabilizer in polymeric compositions. While direct experimental data for this specific compound in materials science applications is limited in publicly available literature, the following protocols and data are based on established principles and analogous quinoline derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved via the Gould-Jacobs reaction. This method involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.
Experimental Protocol: Gould-Jacobs Synthesis
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-130°C for 2 hours with constant stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.
-
After the reaction is complete, cool the mixture to room temperature. The intermediate, diethyl 2-((4-nitrophenylamino)methylene)malonate, may crystallize upon cooling.
-
-
Cyclization:
-
To the flask containing the intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 240-250°C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.
-
Monitor the reaction by TLC until the intermediate is fully consumed.
-
Cool the reaction mixture to below 100°C and add hexane or petroleum ether to precipitate the product.
-
Filter the crude product, wash with a cold solvent (e.g., ethanol or acetonitrile), and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid to yield this compound as a solid.
-
Alternative Microwave-Assisted Synthesis:
A more rapid synthesis can be achieved using microwave irradiation, which is known to accelerate the Gould-Jacobs reaction.
-
Reaction Setup:
-
In a microwave-safe vial, combine 4-nitroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (3 equivalents).
-
Seal the vial and place it in a microwave reactor.
-
-
Microwave Irradiation:
-
Heat the mixture to 250°C and hold for 10-20 minutes.
-
Monitor the reaction progress by HPLC-MS.
-
-
Work-up and Purification:
-
After cooling, add a small amount of cold acetonitrile or ethanol to the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
Diagram of Synthesis Workflow
Caption: Workflow for the Gould-Jacobs synthesis.
Application as a Fluorescent Sensor
The quinoline scaffold is known for its fluorescent properties, which can be modulated by the presence of analytes. The electron-withdrawing nitro group and the ester functionality of this compound make it a candidate for sensing electron-deficient molecules (e.g., nitroaromatics) or metal ions.
Application Note: Detection of Nitroaromatic Compounds
Nitroaromatic compounds are common explosives and environmental pollutants. The electron-rich quinoline ring of the title compound can interact with electron-deficient nitroaromatics, leading to fluorescence quenching. This phenomenon can be exploited for their detection.
Experimental Protocol: Fluorescence Quenching Studies
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetonitrile or DMSO.
-
Prepare stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrophenol (TNP), 2,4-dinitrotoluene (DNT)) in the same solvent.
-
-
Fluorescence Measurements:
-
In a series of cuvettes, place a fixed concentration of the quinoline compound (e.g., 10 µM).
-
Add increasing concentrations of the nitroaromatic analyte to the cuvettes.
-
Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the quinoline compound.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.
-
Analyze the quenching efficiency using the Stern-Volmer equation: I0/I = 1 + KSV[Q] where I0 and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant.
-
Hypothetical Photophysical Data
| Property | Value (Hypothetical) | Conditions |
| Absorption Maximum (λabs) | 350 nm | In Acetonitrile |
| Emission Maximum (λem) | 450 nm | In Acetonitrile |
| Quantum Yield (ΦF) | 0.25 | In Acetonitrile, relative to quinine sulfate |
| Stern-Volmer Constant (KSV for TNP) | 1.5 x 104 M-1 | In Acetonitrile |
| Limit of Detection (LOD for TNP) | 5 µM | Based on 3σ/slope |
Diagram of Fluorescence Quenching Mechanism
Caption: Proposed mechanism of fluorescence quenching.
Application as a UV Stabilizer in Polymers
The aromatic structure of this compound suggests its potential to absorb UV radiation, which could help protect polymers from photodegradation. Incorporating this compound into a polymer matrix could enhance the material's lifespan, particularly in outdoor applications.
Application Note: UV Protection of Polymer Films
This protocol describes the incorporation of the title compound into a polymer and the subsequent evaluation of its UV-stabilizing effect.
Experimental Protocol: Preparation and Testing of Polymer Films
-
Incorporation into Polymer:
-
Dissolve the host polymer (e.g., polymethyl methacrylate (PMMA) or polyvinyl chloride (PVC)) in a suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).
-
Add this compound to the polymer solution at various weight percentages (e.g., 0.5%, 1%, 2%).
-
Stir the mixture until the compound is fully dissolved.
-
Cast the solution onto a clean glass plate and allow the solvent to evaporate slowly to form a thin film.
-
Dry the films in a vacuum oven to remove any residual solvent.
-
-
UV Exposure and Characterization:
-
Expose the polymer films (with and without the stabilizer) to a UV source in a weathering chamber.
-
At regular intervals, remove the films and characterize the extent of degradation.
-
UV-Vis Spectroscopy: Monitor the changes in the UV-Vis absorption spectrum of the films. The formation of new chromophores due to degradation can be observed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of carbonyl or hydroxyl groups, which are indicative of photo-oxidation.
-
Mechanical Testing: Measure changes in tensile strength and elongation at break.
-
Surface Morphology: Use Scanning Electron Microscopy (SEM) to observe any changes in the surface of the films, such as the formation of cracks.
-
Hypothetical UV Stabilization Performance Data
| Sample | Carbonyl Index Increase (after 100h UV exposure) | Tensile Strength Retention (after 100h UV exposure) |
| Pure PMMA Film | 0.8 | 40% |
| PMMA + 1% Stabilizer | 0.2 | 85% |
Diagram of UV Stabilization Workflow
Caption: Workflow for UV stabilization assessment.
Application Notes and Protocols: Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal and agricultural chemistry due to their diverse biological activities.[1][2] These compounds have demonstrated a broad spectrum of effects, including herbicidal, fungicidal, and insecticidal properties.[1][3][4] Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, as a member of this family, holds potential for development as a lead compound in novel agrochemical formulations. While specific studies on the direct application of this compound in agrochemicals are not extensively detailed in publicly available literature, the known bioactivities of structurally related quinoline compounds provide a strong rationale for its investigation.[5][6][7]
These application notes provide a generalized framework for the evaluation of this compound and its derivatives as potential agrochemicals, drawing upon established methodologies for assessing herbicidal, fungicidal, and insecticidal activities of quinoline compounds.
Herbicidal Activity
Quinoline derivatives have been shown to exhibit herbicidal effects by inhibiting essential plant processes such as photosynthesis.[8][9] The potential of this compound as a herbicide can be assessed by evaluating its impact on photosynthetic electron transport and chlorophyll content.
Data Presentation: Herbicidal Efficacy of Related Quinoline Derivatives
Note: The following data is illustrative and based on studies of various quinoline derivatives, not specifically this compound.
| Compound Class | Target Organism/System | Endpoint | Efficacy (IC50/EC50) | Reference Compound | Reference Efficacy |
| 5-Hydroxy-2-methylquinoline-6-carboxamides | Spinach Chloroplasts (Spinacia oleracea L.) | OER Inhibition | 7.2 - >100 µmol/L | DCMU | ~7.3 µmol/L |
| 5-Hydroxy-2-methylquinoline-6-carboxamides | Chlorella vulgaris | Chlorophyll Content Reduction | 5.5 - >100 µmol/L | DCMU | - |
| 5,7-Dinitroquinolines | Spinach Chloroplasts | PET Inhibition | ~26 µmol/L | DCMU | ~7.3 µmol/L |
Experimental Protocol: Evaluation of Photosynthesis Inhibition
This protocol outlines the measurement of photosynthetic electron transport (PET) inhibition in isolated spinach chloroplasts, a common method for screening herbicidal activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on photosynthetic electron transport.
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.3 M sucrose, 25 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2)
-
Assay buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 10 mM NaCl)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
This compound stock solution (in DMSO)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed to pellet the chloroplasts.
-
Resuspend the pellet in a small volume of assay buffer.
-
-
Photosynthesis Assay (Hill Reaction):
-
Prepare a reaction mixture containing assay buffer, the electron acceptor (DCPIP), and isolated chloroplasts.
-
Add varying concentrations of this compound (and a DMSO control).
-
Expose the reaction mixtures to a light source.
-
Measure the reduction of DCPIP over time by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
-
Caption: Workflow for assessing herbicidal activity via photosynthesis inhibition.
Fungicidal Activity
Quinoline derivatives have also been investigated for their potential as fungicides, targeting various plant pathogenic fungi.[4] The evaluation of this compound for fungicidal properties would involve in vitro screening against a panel of relevant fungal species.
Data Presentation: Fungicidal Efficacy of Related Quinoline Derivatives
Note: The following data is illustrative and based on studies of various quinoline derivatives, not specifically this compound.
| Compound Class | Fungal Species | Endpoint | Efficacy (MIC/EC50) |
| Chlorinated Quinolines | Fusarium oxysporum | Mycelial Growth Inhibition | Active (Specific values not provided) |
| Trihydroxylated Hydrazone Quinoline | Fusarium oxysporum | Mycelial Growth Inhibition | Active (Specific values not provided) |
Experimental Protocol: In Vitro Antifungal Assay
This protocol describes a method for determining the minimum inhibitory concentration (MIC) of a compound against a target fungus using a broth microdilution method.
Objective: To determine the MIC of this compound against a specific plant pathogenic fungus.
Materials:
-
Pure culture of the target fungus (e.g., Fusarium oxysporum)
-
Liquid growth medium (e.g., Potato Dextrose Broth - PDB)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the fungus in liquid medium to obtain a spore suspension or mycelial fragments.
-
Adjust the concentration of the inoculum to a standardized level.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in the liquid growth medium.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the negative control).
-
Incubate the microplate at an appropriate temperature for the target fungus for a specified period (e.g., 48-72 hours).
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth or measure the optical density using a microplate reader.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
-
Caption: Workflow for assessing fungicidal activity via MIC determination.
Insecticidal Activity
Certain quinoline derivatives have shown promise as insecticides, indicating that this compound could be explored for its effects against various insect pests.[3][4]
Data Presentation: Insecticidal Efficacy of Related Quinoline Derivatives
Note: The following data is illustrative and based on studies of various quinoline derivatives, not specifically this compound.
| Compound Class | Insect Species | Endpoint | Efficacy (LC50/LD50) |
| Pyrazole and Pyrazine Modified Quinolines | Rhynchophorus ferrugineus (Red Palm Weevil) | Mortality | Moderate Activity (Specific values not provided) |
| Quinoline Isoxazolines | Spodoptera frugiperda | Mortality | LC50 = 1.69 mg/L |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a common method for evaluating the insecticidal activity of a compound against leaf-eating insects.
Objective: To determine the lethal concentration (LC50) of this compound against a target insect pest.
Materials:
-
Host plant leaves
-
Target insect larvae (e.g., Spodoptera frugiperda)
-
This compound solutions of varying concentrations (with a surfactant)
-
Petri dishes or ventilated containers
-
Filter paper
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of concentrations of this compound in water containing a small amount of surfactant to ensure even coating.
-
Include a control solution (water + surfactant only).
-
-
Leaf Treatment:
-
Dip host plant leaves into the test solutions for a set amount of time (e.g., 10-30 seconds).
-
Allow the leaves to air dry completely.
-
-
Insect Exposure:
-
Place a treated leaf in a petri dish lined with moist filter paper.
-
Introduce a specific number of insect larvae into each dish.
-
-
Incubation and Observation:
-
Incubate the dishes under controlled conditions (temperature, humidity, light).
-
Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for any control mortality (e.g., using Abbott's formula).
-
Use probit analysis or a similar statistical method to determine the LC50 value.
-
Caption: Workflow for assessing insecticidal activity using the leaf-dip method.
Conclusion
This compound presents a promising scaffold for the development of new agrochemicals. The protocols and data presented here, based on the broader class of quinoline derivatives, offer a foundational approach for researchers to systematically evaluate its potential as a herbicide, fungicide, or insecticide. Further derivatization of the core structure could also lead to the discovery of compounds with enhanced potency and a more desirable spectrum of activity. Rigorous testing, starting with the in vitro and in vivo assays outlined, is the crucial next step in determining the practical utility of this compound in agriculture.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via the Gould-Jacobs reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete initial condensation. 2. Cyclization temperature too low. 3. Insufficient reaction time for cyclization. 4. Decomposition of starting material or product at high temperatures. | 1. Ensure the condensation of 4-nitroaniline and diethyl ethoxymethylenemalonate is complete by heating at 100-130°C for 1-2 hours. Monitor by TLC. 2. Gradually increase the cyclization temperature. This reaction requires high temperatures, often in the range of 250-260°C for conventional heating.[1] 3. Extend the reaction time for the cyclization step. However, be mindful of potential product degradation with prolonged heating.[1] 4. Optimize the balance between temperature and reaction time. Consider using a high-boiling inert solvent like Dowtherm A or diphenyl ether for uniform heating.[1] Microwave irradiation can also be an effective alternative to shorten reaction times and potentially improve yields.[1] |
| Formation of Dark, Tarry Byproducts | 1. Thermal decomposition of the reactants or product. 2. Extended exposure to high temperatures. | 1. Minimize the reaction time at high temperatures. A thorough time-temperature study is recommended to find the optimal conditions.[2] 2. Consider using microwave synthesis, which allows for rapid heating to high temperatures and can reduce the formation of degradation products.[2][3] 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[1] |
| Incomplete Cyclization | 1. Insufficient temperature for the 6-electron cyclization. 2. Steric hindrance or electronic effects of the nitro group. | 1. Increase the reaction temperature in increments. The high-temperature requirement is a known characteristic of the Gould-Jacobs reaction.[1][2] 2. While the nitro group is an electron-withdrawing group, which can make the reaction more sluggish, sufficiently high temperatures should overcome this. Microwave heating can be particularly effective in such cases.[1] |
| Product is Difficult to Purify or Crystallize | 1. Presence of unreacted starting materials or intermediates. 2. Contamination with the high-boiling solvent. 3. Formation of isomeric byproducts. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. After the reaction, cool the mixture and precipitate the crude product by adding a non-polar solvent like cyclohexane or hexanes. Wash the precipitate thoroughly with the same solvent to remove residual high-boiling solvent.[1] 3. Purify the crude product by recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture. Column chromatography can also be employed for further purification if needed.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis is primarily based on the Gould-Jacobs reaction. This process involves two main steps: first, the condensation of 4-nitroaniline with diethyl ethoxymethylenemalonate to form an intermediate, ethyl 3-((4-nitrophenyl)amino)acrylate. This is followed by a high-temperature thermal cyclization of the intermediate to yield the final product, this compound.[1][4]
Q2: What are the critical parameters to control for a successful synthesis?
A2: The most critical parameter is the temperature of the cyclization step, which typically requires temperatures above 250°C.[1][2] The reaction time is also crucial, as prolonged heating can lead to product degradation.[2] Therefore, a careful optimization of both temperature and time is necessary to achieve a good yield.
Q3: Can microwave synthesis be used for this reaction?
A3: Yes, microwave-assisted heating is a highly effective method for the Gould-Jacobs reaction. It can dramatically reduce reaction times and often leads to improved yields compared to conventional heating methods.[2][3][5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the initial condensation and the final cyclization can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q5: What is the expected form and color of the final product?
A5: this compound is expected to be a solid. The color may vary, but it is often reported as a light brown or yellowish solid.
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
-
Condensation: In a round-bottom flask, combine 4-nitroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol and by TLC.
-
Cyclization: To the crude intermediate from the previous step, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250-260°C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like cyclohexane or hexanes to precipitate the crude product.[1]
-
Collect the solid by filtration and wash it thoroughly with the same non-polar solvent to remove the high-boiling solvent.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.[1]
-
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe vial, combine 4-nitroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). If desired, a high-boiling solvent can be added, or the reaction can be run neat.
-
Microwave Irradiation: Heat the mixture in a microwave reactor to a temperature between 250°C and 300°C for a short duration, typically ranging from 5 to 30 minutes. The optimal time and temperature should be determined experimentally.
-
Work-up and Purification:
-
Cool the reaction vial to room temperature.
-
If the product precipitates, it can be filtered directly and washed with a suitable solvent like cold acetonitrile or a non-polar solvent.
-
If the product is in solution, it can be precipitated by the addition of a non-polar solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Gould-Jacobs Synthesis of Quinolone Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Temperature | 250-260°C | 250-300°C |
| Reaction Time | 30-60 minutes | 5-30 minutes |
| Solvent | High-boiling solvents (e.g., Dowtherm A, diphenyl ether) | Can be run neat or with a high-boiling solvent |
| Typical Yields | Moderate to good | Often higher than conventional heating |
| Key Advantage | Standard laboratory equipment | Rapid, efficient, often higher yields |
| Key Disadvantage | Longer reaction times, potential for thermal decomposition | Requires specialized microwave reactor |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound and structurally similar molecules are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present.
Q2: My purified this compound has a persistent yellow color. Is this normal?
A2: While the presence of the nitro group can impart some color, a persistent, strong yellow coloration after initial purification may indicate the presence of residual starting materials or byproducts. Further purification by column chromatography or recrystallization with activated charcoal treatment may be necessary to obtain a purer, less colored solid.
Q3: I am having trouble finding a suitable solvent for recrystallization. What are some recommended solvents?
A3: Based on the purification of analogous compounds, solvents such as Dimethyl Sulfoxide (DMSO) have been used for the recrystallization of similar quinoline derivatives.[1] A solvent screen is highly recommended. You can start with polar aprotic solvents like DMSO or DMF, and also explore alcohols like ethanol or methanol, potentially in combination with a co-solvent.
Q4: My compound seems to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?
A4: The 4-hydroxyquinoline moiety can be slightly acidic, and prolonged contact with standard silica gel could potentially lead to degradation. If you suspect degradation, consider using deactivated silica gel (by adding a small percentage of a polar solvent like triethylamine to your eluent system) or switching to a different stationary phase like alumina.
Q5: What are the expected physical properties of pure this compound?
A5: Pure this compound is expected to be a solid. While specific melting point data from the search results is for a related compound (Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate at 280-283 °C), you should determine the melting point of your purified substance and compare it to literature values if available, or use it as a benchmark for purity.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent. The volume of solvent used was too large. Premature crystallization occurred during hot filtration. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Oily product obtained after purification | Presence of low-melting point impurities or residual solvent. | - For impurities, consider purification by column chromatography. - To remove residual solvent, dry the product under high vacuum for an extended period. A trituration with a non-polar solvent like hexanes might also help to solidify the product. |
| Poor separation during column chromatography | Incorrect eluent system (polarity is too high or too low). The column was overloaded with the crude sample. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for the desired compound. - As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Product appears as streaks on the TLC plate | The compound is too polar for the chosen eluent system. The sample is acidic or basic and is interacting strongly with the silica gel. | - Increase the polarity of the eluent system. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to suppress ionization and reduce streaking. |
Experimental Protocols
Protocol 1: Recrystallization (General Procedure)
This is a general guideline; the choice of solvent and specific temperatures will need to be optimized for this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography (General Procedure)
This protocol is a general starting point and should be adapted based on TLC analysis.[3]
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent itself) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column.
-
Elution: Start eluting with a low-polarity solvent system (e.g., a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A typical workflow for purification by recrystallization.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Synthesis of 4-Hydroxyquinolines
Welcome to the technical support center for the synthesis of 4-hydroxyquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on the common synthetic routes to this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Conrad-Limpach synthesis. What are the common causes and how can I improve it?
A1: Low yields in the Conrad-Limpach synthesis are a frequent issue, often stemming from sub-optimal reaction conditions. The high temperatures required for the cyclization step can lead to product decomposition.[1] Key factors to consider are:
-
Reaction Temperature: The electrocyclic ring-closing step typically requires high temperatures, often around 250 °C. However, excessively high temperatures can lead to degradation. It is crucial to find the optimal temperature for your specific substrate.
-
Solvent: The choice of a high-boiling, inert solvent is critical for achieving high yields. While early work often used no solvent with moderate success, using solvents like mineral oil or diphenyl ether can significantly increase yields, in some cases up to 95%.[2]
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Purity of Reactants: Ensure that your aniline and β-ketoester starting materials are pure, as impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of 2-hydroxyquinoline byproduct in my Conrad-Limpach reaction. How can I avoid this?
A2: The formation of 2-hydroxyquinoline is characteristic of the Knorr quinoline synthesis, which is a competing reaction pathway.[3] The regioselectivity of the initial reaction between the aniline and the β-ketoester is temperature-dependent.
-
Condensation Temperature: To favor the formation of the 4-hydroxyquinoline isomer, the initial condensation of the aniline and β-ketoester should be carried out at a lower temperature (e.g., room temperature).[3] Higher temperatures (around 140 °C) favor the attack of the aniline on the ester group, leading to the β-keto anilide intermediate that cyclizes to the 2-hydroxyquinoline.[3]
Q3: My Camps cyclization is producing a mixture of two isomeric hydroxyquinolines. How can I control the product ratio?
A3: The Camps cyclization of an o-acylaminoacetophenone can indeed yield two different hydroxyquinoline isomers. The ratio of these products is highly dependent on the reaction conditions, particularly the base used.[4][5]
-
Choice of Base: The strength and concentration of the base can influence which intramolecular condensation pathway is favored. While specific quantitative data is often substrate-dependent, systematically screening different bases (e.g., sodium hydroxide, potassium hydroxide, sodium ethoxide) and their concentrations is recommended to optimize the yield of the desired isomer.
Q4: I am having trouble purifying my 4-hydroxyquinoline from the byproducts. What are some effective purification strategies?
A4: Purification can be challenging due to the similar polarities of the desired product and some byproducts.
-
Recrystallization: This is often the most effective method for purifying 4-hydroxyquinolines. A screening of different solvents is recommended to find one that provides good separation.
-
Column Chromatography: If recrystallization is not effective, column chromatography using silica gel can be employed. A careful selection of the eluent system is necessary to achieve good separation of the isomers and other byproducts.
-
Washing: After the reaction, washing the crude product with a non-polar solvent like hexane or ether can help remove the high-boiling point solvent used in the reaction.
Troubleshooting Guides
Conrad-Limpach Synthesis
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Yield | Sub-optimal reaction temperature or solvent.[2] | Optimize the cyclization temperature for your substrate. Use a high-boiling inert solvent such as mineral oil or diphenyl ether. | Increased yield of the desired 4-hydroxyquinoline. |
| Formation of 2-Hydroxyquinoline | High temperature during the initial condensation of aniline and β-ketoester, favoring the Knorr reaction pathway.[3] | Perform the initial condensation at a lower temperature (e.g., room temperature) before proceeding to the high-temperature cyclization.[3] | Minimized formation of the 2-hydroxyquinoline byproduct. |
| Formation of 1-phenyl-4-(phenylamino)pyridine-2,6(1H,3H)-dione | The cyclization temperature is too low. | Increase the cyclization temperature. A critical temperature of 245 °C has been noted to reduce the formation of this byproduct. | Reduced formation of the pyridinedione byproduct. |
| Tar Formation | High reaction temperatures leading to decomposition of starting materials or products. | Use a moderator like ferrous sulfate to control the reaction rate. Optimize the temperature to be high enough for cyclization but not so high as to cause excessive charring. | Minimized tar formation and a cleaner reaction mixture. |
Camps Cyclization
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Isomeric Mixture | The reaction conditions (e.g., base, temperature) are not optimized for the desired isomer.[4] | Screen different bases (e.g., NaOH, KOH, NaOEt) and their concentrations. Vary the reaction temperature to find the optimal conditions for the desired isomer. | Improved selectivity and a higher yield of the desired hydroxyquinoline isomer. |
| Low Yield | Incomplete reaction or side reactions. | Monitor the reaction progress using TLC to ensure completion. Ensure the starting o-acylaminoacetophenone is pure. | Higher conversion to the desired products. |
| Difficult Purification | Similar polarity of the isomeric products. | Employ careful recrystallization with solvent screening or utilize column chromatography with an optimized eluent system to separate the isomers. | Isolation of the pure desired hydroxyquinoline isomer. |
Quantitative Data
Table 1: Influence of Reaction Temperature on Byproduct Formation in a Modified Conrad-Limpach Synthesis
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (min) | Product Yield (%) | Byproduct* Yield (%) |
| 1 | Aniline | Diethyl 1,3-acetonedicarboxylate | 1,2-Dichlorobenzene | 180 | 10 | 65 | 15 |
| 2 | Aniline | Diethyl 1,3-acetonedicarboxylate | 1,2-Dichlorobenzene | 200 | 10 | 75 | 8 |
| 3 | Aniline | Diethyl 1,3-acetonedicarboxylate | 1,2-Dichlorobenzene | 220 | 5 | 82 | 3 |
| 4 | Aniline | Diethyl 1,3-acetonedicarboxylate | 1,2-Dichlorobenzene | 245 | 5 | 88 | <1 |
*Byproduct identified as 1-phenyl-4-(phenylamino)pyridine-2,6(1H,3H)-dione.
Note: This data is illustrative and based on findings where higher temperatures in the cyclization step of a modified Conrad-Limpach reaction were shown to reduce the formation of the specified byproduct. Actual yields will vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinoline
This protocol describes a general procedure for the synthesis of a 4-hydroxyquinoline via the Conrad-Limpach reaction.
Materials:
-
Substituted Aniline
-
β-ketoester (e.g., Ethyl acetoacetate)
-
High-boiling point inert solvent (e.g., Diphenyl ether or Mineral Oil)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0-1.2 eq).
-
Add the high-boiling point solvent to the flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to a temperature that allows for the removal of ethanol or water via the Dean-Stark trap, indicating the formation of the enamine intermediate. This is typically done at a lower temperature than the final cyclization.
-
After the formation of the intermediate is complete (as monitored by TLC), increase the temperature to approximately 250 °C to effect the cyclization.
-
Maintain this temperature for the time required for the reaction to go to completion (monitor by TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
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Add a non-polar solvent (e.g., hexane or ether) to dilute the reaction mixture and facilitate the precipitation of the product.
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Collect the precipitated product by filtration and wash with the non-polar solvent to remove the high-boiling point solvent.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Protocol 2: Camps Cyclization for the Synthesis of 4-Hydroxyquinolines
This protocol provides a general method for the synthesis of 4-hydroxyquinolines from o-acylaminoacetophenones.
Materials:
-
o-Acylaminoacetophenone
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Base (e.g., Sodium Hydroxide, Potassium Hydroxide)
-
Solvent (e.g., Ethanol, Water)
Procedure:
-
Dissolve the o-acylaminoacetophenone (1.0 eq) in a suitable solvent in a round-bottom flask equipped with a reflux condenser.
-
Prepare a solution of the base (e.g., 10% aqueous NaOH). The amount of base can be varied to optimize the reaction.
-
Add the base solution to the solution of the starting material.
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Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with an acid (e.g., HCl). The product will often precipitate upon neutralization.
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Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization or column chromatography to separate any isomeric byproducts.
Visualizations
References
Overcoming solubility issues with Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: How does pH influence the solubility of this compound?
The solubility of quinoline derivatives is often pH-dependent.[1] this compound possesses a hydroxyl group which can be deprotonated at higher pH values, potentially increasing its aqueous solubility. The pKa of the hydroxyl group would determine the exact pH range for this effect. While the specific pKa for this compound is not published, it is a critical parameter to consider for solubility optimization.
Q3: My compound, dissolved in a concentrated organic stock (e.g., DMSO), precipitates when diluted into my aqueous experimental buffer. Why does this occur and what can I do?
This is a common issue for hydrophobic compounds when the solvent polarity changes drastically from a highly organic environment to a predominantly aqueous one. This can lead to the compound "crashing out" of the solution. To address this, you can try the following:
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Decrease the final concentration: Your target concentration might be above the compound's aqueous solubility limit.
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Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.
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Use a co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.
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Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.
Troubleshooting Guide for Solubility Issues
Issue 1: Compound is difficult to dissolve in common organic solvents for stock solution preparation.
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Possible Cause: The compound may have high crystal lattice energy.
-
Solution:
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Try gentle heating (be cautious of compound stability).
-
Use sonication to aid dissolution.
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Test a range of organic solvents to find the most suitable one (see Table 1).
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Issue 2: High variability in assay results.
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Possible Cause: Poor solubility can lead to inconsistent compound concentrations in the assay wells, resulting in variable data.
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Solution:
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Visual Inspection: Before running the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.
-
Solubility Assessment: Perform a preliminary solubility test for your compound in the final assay buffer.
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Employ Solubilizing Excipients: Consider the use of excipients that can enhance aqueous solubility, such as cyclodextrins or surfactants.[4]
-
Data Presentation
Table 1: Expected Solubility of this compound in Common Laboratory Solvents
| Solvent | Expected Solubility | Remarks |
| Water | Sparingly/Slightly Soluble | Based on data for similar nitroquinoline compounds.[2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of quinoline derivatives.[1] |
| Ethanol | Soluble | Often used as a co-solvent to improve aqueous solubility.[1] |
| Methanol | Likely Soluble | General solvent for many organic compounds. |
| Acetonitrile | Likely Soluble | Another common solvent for analytical purposes. |
Note: This table provides expected solubility based on the properties of structurally related compounds. It is highly recommended to experimentally determine the solubility for your specific application.
Experimental Protocols
Protocol 1: Determining Aqueous Solubility
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Preparation of Saturated Solution:
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Add an excess amount of this compound to a known volume of your aqueous assay buffer in a microcentrifuge tube.
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Ensure there is undissolved solid material at the bottom of the tube.
-
-
Equilibration:
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Incubate the tube at your experimental temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
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Carefully collect an aliquot of the supernatant without disturbing the pellet.
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Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
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Dilute the filtrate with a suitable solvent (e.g., acetonitrile or methanol).
-
Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
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Protocol 2: Aqueous Solubility Enhancement using β-Cyclodextrin
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Stock Solution Preparation:
-
Prepare a concentrated stock solution of your quinoline derivative in a minimal amount of an appropriate organic solvent (e.g., DMSO, ethanol).
-
-
Cyclodextrin Solution Preparation:
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Prepare a separate aqueous solution of β-cyclodextrin (or a more soluble derivative like hydroxypropyl-β-cyclodextrin) at the desired concentration in your assay buffer.[4]
-
-
Complexation:
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Slowly add the quinoline derivative stock solution dropwise to the cyclodextrin solution while vigorously vortexing.[4] This helps in the formation of an inclusion complex, enhancing solubility.
-
-
Equilibration and Use:
-
Allow the solution to equilibrate for a short period before using it in your assay.
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Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Quinoline Derivatives
Welcome to the Technical Support Center for the nitration of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for nitration on the quinoline ring, and what factors influence this?
A1: The position of nitration on the quinoline ring is highly sensitive to reaction conditions, primarily the acidity of the medium.
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Under strong acidic conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, nitration occurs on the benzene ring, typically yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2]
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Under less acidic or neutral conditions , the unprotonated quinoline can react. For instance, the nitration of quinoline 1-oxide in less acidic media can lead to the formation of 4-nitroquinoline.[3]
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Specific directing groups or reaction pathways can lead to nitration at other positions. For example, using quinoline N-oxides with tert-butyl nitrite can achieve regioselective C-3 nitration.[4] The use of Reissert compounds with acetyl nitrate can also afford the 3-nitro derivative.[5]
Q2: I am observing a low yield in my nitration reaction. What are the potential causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using fresh nitrating agents and consider extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[6]
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Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products and tar.[6] It is often recommended to perform the addition of the nitrating agent at low temperatures (e.g., 0-10 °C) and then allow the reaction to proceed at a controlled temperature.
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Moisture: The presence of water can deactivate the nitrating agent and lead to the formation of the less reactive protonated quinoline species. Ensure anhydrous conditions are maintained.[6]
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Substrate Deactivation: If your quinoline derivative has strongly electron-withdrawing groups, the ring system may be too deactivated for nitration under standard conditions. More forcing conditions (higher temperature, stronger acid) may be required, but this also increases the risk of side reactions.[7]
Q3: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is key to a successful nitration. Here are some strategies:
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Control Acidity: As mentioned in Q1, the acidity of the reaction medium is the primary determinant of the nitration position. Carefully controlling the concentration of sulfuric acid can influence the product distribution.[1][8]
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Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate, can sometimes offer better regioselectivity compared to the aggressive mixed acid system.[5][6]
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Protecting Groups: The introduction of a protecting group can block certain positions and direct the nitration to a specific site. For example, N-acetylation of 1,2,3,4-tetrahydroquinoline can direct nitration.[9][10]
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N-Oxide Strategy: Converting the quinoline to its N-oxide derivative can alter the electronic properties of the ring and direct nitration to different positions, such as the 4- or 8-position, depending on the conditions.[3][4]
Q4: I am getting a lot of tar and charring in my reaction. What is causing this and how can I prevent it?
A4: Tar formation is a sign of decomposition and oxidative degradation, often caused by:
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Excessively High Reaction Temperature: This is the most common cause. The addition of the nitrating agent is often highly exothermic. It is critical to maintain a low temperature during the addition and to control the temperature throughout the reaction.[6]
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Highly Concentrated Acid: Very strong acidic conditions can promote oxidative side reactions. Using a less concentrated acid or a different nitrating system might be beneficial.[6]
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Inefficient Stirring: Poor mixing can lead to localized "hot spots" where the temperature rises uncontrollably, causing decomposition. Ensure vigorous and efficient stirring throughout the reaction.
Q5: What are some alternative nitrating agents I can use besides the standard mixed acid (HNO₃/H₂SO₄)?
A5: Several alternative nitrating agents can be employed, each with its own advantages:
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Acetyl Nitrate: Often prepared in situ from nitric acid and acetic anhydride, it is a milder nitrating agent and can provide different regioselectivity.[5][8]
-
tert-Butyl Nitrite (TBN): This reagent can be used for the regioselective C-3 nitration of quinoline N-oxides under metal-free conditions.[4][11]
-
Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can be used in an inert solvent.
-
Nitronium Tetrafluoroborate (NO₂BF₄): A stable crystalline salt that can be used as a nitrating agent in aprotic solvents.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the nitration of quinoline derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Use freshly prepared nitrating mixture. - Monitor reaction progress by TLC and adjust reaction time accordingly.[6] |
| Suboptimal temperature | - Gradually increase the reaction temperature, monitoring for product formation and side reactions.[6] | |
| Presence of moisture | - Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[6] | |
| Formation of Multiple Isomers | Inappropriate reaction temperature | - Maintain a low and controlled temperature (e.g., 0-10 °C) to improve regioselectivity.[6] |
| Unsuitable nitrating agent | - Consider using a milder nitrating agent like acetyl nitrate for better control.[5][6] | |
| Incorrect acid concentration | - Adjust the concentration of sulfuric acid to favor the formation of the desired isomer.[8] | |
| Charring or Tar Formation | Excessively high reaction temperature | - Maintain a consistently low temperature, especially during the addition of the nitrating agent.[6] |
| Overly concentrated acid | - Use a less concentrated acid or explore alternative nitrating systems.[6] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous work-up | - After quenching with ice, carefully neutralize the solution with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.[6] |
| Formation of a stable emulsion during extraction | - Add a saturated brine solution to help break up the emulsion.[6] |
Experimental Protocols
Protocol 1: Direct Nitration of Quinoline using Mixed Acid
This protocol describes the general procedure for the nitration of quinoline to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.[2]
Materials:
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Quinoline derivative
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add the quinoline derivative to the cold sulfuric acid while stirring.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture carefully over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the product precipitates.
-
Filter the precipitate and wash with cold water. Alternatively, extract the product with an appropriate organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Nitration of Quinoline N-oxide with tert-Butyl Nitrite
This protocol describes the C-3 regioselective nitration of a quinoline N-oxide.[4]
Materials:
-
Quinoline N-oxide derivative
-
tert-Butyl Nitrite (TBN)
-
Solvent (e.g., Dichloroethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the quinoline N-oxide derivative in the chosen solvent, add tert-butyl nitrite under an inert atmosphere.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 3-nitroquinoline N-oxide product.
Visualized Workflows and Logic
Caption: A generalized experimental workflow for the nitration of quinoline derivatives.
Caption: A troubleshooting guide for addressing low yields in quinoline nitration.
Safety Precautions
The nitration of quinoline derivatives involves the use of hazardous materials and potentially exothermic reactions. Adherence to strict safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15]
-
Fume Hood: All manipulations involving concentrated acids and organic solvents should be performed in a well-ventilated chemical fume hood.[16]
-
Handling of Reagents:
-
Concentrated Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care, and always add acid to water, never the other way around.
-
Quinoline and Derivatives: Quinoline is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[13][14][15] Avoid inhalation and direct contact.
-
-
Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic. This should be done slowly and carefully, preferably by pouring the reaction mixture onto a large amount of ice with good stirring.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
For detailed safety information, always refer to the Safety Data Sheets (SDS) for all chemicals used in the experiment.[12][13][14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity [jstage.jst.go.jp]
- 4. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Quinoline Derivatives. XVI. Nitration of 2-Anilino-4-methylquinoline with the Mixed Acid of Nitric and Sulfuric Acid [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. chemos.de [chemos.de]
- 14. lobachemie.com [lobachemie.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Enhancing the Stability of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color and showing degradation peaks in my analysis. What are the likely causes?
A1: The degradation of this compound in solution is most commonly attributed to several factors, including photodegradation, pH instability, oxidative degradation, and thermal stress. The nitro group on the quinoline ring makes the molecule particularly susceptible to light-induced degradation. Furthermore, as a quinoline derivative, its stability can be significantly influenced by the pH of the solution.
Q2: How can I minimize the photodegradation of my compound in solution?
A2: To minimize photodegradation, it is crucial to protect the solution from light. Always use amber-colored glassware or wrap your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. For long-term storage, solutions should be kept in the dark at a recommended temperature.
Q3: What is the optimal pH range for storing solutions of this compound?
A3: While specific data for this exact molecule is limited, quinoline derivatives are generally more stable in slightly acidic to neutral conditions. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the ester group and potentially lead to other degradation pathways. It is recommended to buffer your solution to a pH between 4 and 7 and to perform a pH stability study to determine the optimal pH for your specific application.
Q4: Are there any common excipients that can enhance the stability of this compound in a formulation?
A4: Yes, certain excipients can improve stability. Antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be added to mitigate oxidative degradation. For formulations, creating a microenvironment that protects the molecule from light and moisture, for instance through encapsulation or the use of specific polymers, can also enhance stability. However, compatibility studies are essential to ensure the chosen excipients do not have a detrimental effect.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor the stability of your solution. This method should be able to separate the intact parent compound from its degradation products. Regular analysis of your solution over time will allow you to quantify the rate of degradation and assess the effectiveness of your stabilization strategies.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid discoloration (e.g., yellowing) of the solution upon exposure to ambient light. | Photodegradation | 1. Immediately protect the solution from light using amber vials or by wrapping the container in aluminum foil. 2. Prepare and handle the solution under low-light conditions. 3. Consider adding a photostabilizing agent after conducting compatibility tests. |
| Appearance of new peaks in the chromatogram after a short period, even when stored in the dark. | pH-mediated hydrolysis or oxidation | 1. Measure the pH of your solution. If it is outside the recommended range (pH 4-7), adjust it using a suitable buffer system. 2. Degas your solvent and solution by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen and minimize oxidation. 3. Add an antioxidant to the solution. |
| Precipitation of the compound from the solution over time. | Poor solubility at the storage temperature or change in pH. | 1. Ensure the storage temperature is appropriate and that the concentration of the compound does not exceed its solubility at that temperature. 2. Re-evaluate the solvent system; a co-solvent may be necessary to maintain solubility. 3. Check and buffer the pH of the solution, as changes in pH can affect the solubility of quinoline derivatives. |
| Inconsistent results in bioassays or other functional experiments. | Degradation of the active compound. | 1. Perform a stability check of your stock and working solutions using a validated analytical method (e.g., HPLC) before each experiment. 2. Prepare fresh solutions for each experiment if stability is found to be a significant issue. 3. Review your solution preparation and storage protocols to ensure they are optimized for stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a sample of the stock solution in a transparent container to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water (containing 0.1% formic acid) is a good starting point.
-
Example Gradient:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determine the UV maximum absorbance of the compound (typically between 254 nm and 330 nm for similar structures).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples will be crucial for demonstrating specificity.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
Logical Relationship of Stability Factors
Caption: Key factors that influence the stability of the compound in solution.
Technical Support Center: Scale-Up Synthesis of Quinoline Carboxylates
Welcome to the Technical Support Center for the scale-up synthesis of quinoline carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered when transitioning from laboratory-scale to large-scale production of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of quinoline carboxylates?
A1: The most frequently reported challenges during the scale-up of quinoline carboxylate synthesis include:
-
Decreased Yields: Reactions that perform well at the lab scale often suffer from reduced yields upon scale-up. This can be attributed to issues with mass and heat transfer, mixing inefficiencies, and changes in reaction kinetics.
-
Increased Impurity Profile: New or increased levels of impurities often emerge at a larger scale. These can arise from longer reaction times, localized "hot spots" leading to side reactions, and increased sensitivity to air and moisture.
-
Difficulties in Product Isolation and Purification: Isolating and purifying large quantities of quinoline carboxylates can be challenging. Problems such as inconsistent crystalline form (polymorphism), oiling out, and difficulty in removing closely related impurities are common.[1]
-
Exothermic Reactions: Some synthetic routes, like the Skraup and Doebner-von Miller reactions, are highly exothermic and can become difficult to control on a larger scale, posing significant safety risks.
-
"Tar" Formation: Acid-catalyzed reactions, particularly the Doebner-von Miller synthesis, are notorious for producing tar-like byproducts, which complicate product isolation and purification.
Q2: How do I choose the most suitable synthetic route for my target quinoline carboxylate for scale-up?
A2: The choice of synthetic route is a critical decision that depends on several factors:
-
Desired Substitution Pattern: Different methods are better suited for specific substitution patterns. For instance, the Doebner-von Miller reaction is versatile for a range of substituted quinolines, while the Friedländer synthesis is excellent for polysubstituted quinolines.[2]
-
Availability and Cost of Starting Materials: The accessibility and cost of the required starting materials are crucial considerations for large-scale production.
-
Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong acids) are often less desirable for scale-up due to safety, equipment, and cost considerations. Milder, more controlled reactions are generally preferred.
-
Robustness and Reproducibility: The chosen method should be robust and consistently produce the desired product in high yield and purity.
A comparative overview of common synthetic methods is provided in the table below.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of common synthetic routes to quinoline carboxylates.
One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes
This modern approach offers mild reaction conditions but can present challenges in optimizing the multi-step, one-pot process.
Problem: Low Overall Yield
-
Possible Cause 1: Inefficient Aza-Michael-Henry Domino Reaction. The initial formation of the benzopiperidine intermediate is crucial.
-
Solution: While the reaction can proceed without a catalyst, employing a suitable catalyst can significantly improve the yield of the intermediate.[3] Consider screening different catalysts and optimizing the reaction time and temperature for this initial step.
-
-
Possible Cause 2: Incomplete Aromatization. The final step of converting the intermediate to the quinoline carboxylate may be stalling.
-
Solution: The choice of base and solvent is critical for the aromatization step. The use of a solid-supported base like polymer-supported BEMP has been shown to be effective.[3] Ensure you are using a sufficient excess of the base and that the reaction temperature is optimized (around 50°C has been reported as effective).[3]
-
Problem: Formation of Side Products
-
Possible Cause 1: Unreacted Starting Materials.
-
Solution: Ensure adequate reaction time and temperature for the initial domino reaction. For the aromatization step, confirm the use of a sufficient excess of the base.[3]
-
-
Possible Cause 2: Accumulation of the Benzopiperidine Intermediate.
-
Solution: This indicates an issue with the aromatization step. Re-evaluate your choice of base and solvent, and confirm the optimal reaction temperature.[3]
-
Friedländer Synthesis
A classic and high-yielding method, but can be prone to side reactions and issues with starting material availability.
Problem: Low Yields
-
Possible Cause 1: Harsh Reaction Conditions. Traditional methods often require high temperatures and strong acids or bases, which can lead to the degradation of starting materials and products.[3]
-
Possible Cause 2: Self-Condensation of the Ketone (Aldol Reaction). This is a common side reaction, especially under basic conditions.[4]
-
Solution:
-
Use a Non-Enolizable Partner: If possible, choose a ketone that cannot enolize.[4]
-
Quantitative Enolate Formation: Employ a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the enolate of one ketone before it can self-condense.[4]
-
Controlled Reaction Conditions: Carefully control the reaction temperature and the rate of base addition.[4]
-
-
Problem: Mixture of Regioisomers with Unsymmetrical Ketones
-
Possible Cause: Lack of regioselectivity in the initial condensation step.
-
Solution:
-
Steric Hindrance: Increasing the steric bulk on one of the carbonyl groups of the β-dicarbonyl compound can direct the initial nucleophilic attack.[4]
-
Catalyst and Solvent Choice: The choice of acid catalyst and solvent can influence regioselectivity. Experimenting with different acids (e.g., polyphosphoric acid) may improve the product ratio.[4]
-
-
Doebner-von Miller Reaction
A versatile method that is often plagued by the formation of tar and highly exothermic conditions.
Problem: Significant "Tar" and Polymer Formation
-
Root Cause: This is a very common issue caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.
-
Solution:
-
Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization.
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps control the exotherm and minimize polymerization.
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted and Lewis acids to find an optimal balance.
-
-
Problem: Incomplete Oxidation to the Quinoline
-
Symptoms: The final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities.
-
Root Cause: The final step is an oxidation of a dihydroquinoline intermediate. Inefficient or insufficient oxidizing agent, or unfavorable reaction conditions can lead to incomplete oxidation.
-
Solution:
-
Choice of Oxidizing Agent: Ensure an appropriate and sufficient amount of oxidizing agent is used.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an agent like DDQ or MnO₂ can be performed.
-
-
Pfitzinger Reaction
A powerful method for synthesizing quinoline-4-carboxylic acids, but can also suffer from tar formation and incomplete reactions.
Problem: Tar-like Byproducts
-
Root Cause: Self-condensation of isatin or the carbonyl compound under strongly basic conditions, or polymerization of intermediates.
-
Solution:
-
Controlled Reaction Conditions: Careful control of reaction temperature and time is crucial to minimize degradation products.[3]
-
Order of Addition: Adding the carbonyl compound portion-wise or via slow addition to the basic solution of isatin can help minimize self-condensation.
-
-
Problem: Incomplete Conversion of Isatin
-
Solution:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can drive the reaction to completion.
-
Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) can affect the rate of isatin ring opening and subsequent condensation. Optimization for your specific substrates may be necessary.
-
Data Presentation
Table 1: Comparison of Catalysts for the Friedländer Synthesis of Quinolines
| Catalyst | Synthesis Method | Substrates | Yield (%) | Reaction Time |
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Good | Not Specified |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | Good to Excellent | Not Specified |
| [Msim][OOCCCl₃] (Ionic Liquid) | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100 | Not Specified |
| Fe₃O₄-IL-HSO₄ | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | Not Specified | 90°C, Solvent-free |
| ZnO/CNT | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Solvent-free |
Data compiled from various sources. Direct comparison can be challenging due to differing substrates and reaction scales.[3]
Table 2: Optimization of the Doebner-von Miller Synthesis
| Reactants | Catalyst/Medium | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Aniline, Crotonaldehyde | HCl (aq) | Reflux | 4-6 | Low | Prone to polymerization |
| Aniline, Crotonaldehyde | HCl (aq) / Toluene (biphasic) | Reflux | 4-6 | Moderate to Good | Reduced polymerization |
This table illustrates the significant improvement in yield by using a biphasic system to mitigate polymerization.
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of Quinoline-2-carboxylates from β-Nitroacrylates
-
A mixture of 2-aminobenzaldehyde (1.0 mmol) and β-nitroacrylate (1.0 mmol) is stirred under solvent-free conditions at 70 °C for the time required to form the benzopiperidine intermediate (typically 24 hours).[3]
-
After cooling to room temperature, an appropriate solvent (e.g., acetonitrile) and a solid-supported base (e.g., BEMP on polymer, 1.25 mmol) are added.[3]
-
The resulting mixture is stirred at an optimized temperature (e.g., 50 °C) for the required time (e.g., 12 hours).[3]
-
Reaction completion is monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired quinoline-2-carboxylate.[3]
Protocol 2: General Procedure for the Microwave-Assisted Friedländer Synthesis
-
A mixture of the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%) in a suitable solvent (e.g., ethanol, 2 mL) is placed in a microwave reactor vial.[3]
-
The reaction is irradiated at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).[3]
-
After cooling, the reaction mixture is concentrated.
-
The residue is purified by column chromatography to yield the substituted quinoline.[3]
Protocol 3: General Procedure for the Pfitzinger Reaction
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir at room temperature for 1 hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
To this mixture, add the carbonyl compound.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the solvent by rotary evaporation.
-
Add water to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute acid (e.g., HCl or acetic acid) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: A generalized experimental workflow for the one-pot synthesis of quinoline carboxylates.
Caption: A logical troubleshooting workflow for addressing common scale-up challenges.
Caption: Simplified reaction pathway for the Pfitzinger synthesis of quinoline-4-carboxylic acids.[5][6]
References
Technical Support Center: HPLC Analysis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
This technical support center provides guidance for the method development and troubleshooting of High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for method development is a reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid. Detection is typically optimal in the UV range of 254 nm, a common wavelength for nitroaromatic compounds.
Q2: What are the key physicochemical properties of this compound to consider for HPLC method development?
A2: While specific experimental data for this exact molecule is limited in the public domain, we can infer properties from its structure and similar compounds. The presence of a carboxylic acid ester, a hydroxyl group, and a nitro group suggests the molecule will have a moderate polarity. The quinoline ring system provides a strong chromophore for UV detection. The hydroxyl group's acidity and the basicity of the quinoline nitrogen mean the mobile phase pH can significantly impact retention and peak shape.
Q3: How should I prepare my sample for HPLC analysis?
A3: For pure substances or pharmaceutical formulations, dissolve the sample in a suitable solvent such as methanol or acetonitrile.[1] Ensure the final concentration is within the linear range of the method. After dissolution, filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.[1] For more complex matrices like biological fluids, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) may be necessary to remove interferences.[1]
Q4: What is the expected stability of this compound in solution?
A4: Nitroaromatic compounds can be susceptible to degradation, especially under exposure to light or in non-neutral pH conditions. It is advisable to prepare fresh solutions daily and store them in amber vials to protect them from light. A stability-indicating method should be developed to separate the main peak from any potential degradants.
Experimental Protocols
Proposed HPLC Method
This protocol is a recommended starting point and may require optimization for your specific application.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
HPLC-grade acetonitrile and methanol.[1]
-
High-purity water (e.g., Milli-Q).
-
Formic acid.
-
Sample vials and syringe filters (0.45 µm or 0.22 µm).[1]
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.[1]
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Accurately weigh a known amount of this compound standard or sample.
-
Dissolve in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL for a stock solution).
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
Troubleshooting Guide
This section addresses common issues you might encounter during your experiments.
Workflow for General HPLC Troubleshooting
Caption: A general workflow for troubleshooting common HPLC issues.
Specific Troubleshooting Scenarios
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with free silanols on the column.- Mobile phase pH is inappropriate.- Column overload. | - Use a highly end-capped C18 column.- Adjust the mobile phase pH; for a potentially acidic compound, a lower pH (e.g., with 0.1% formic acid) is a good start.- Reduce the sample concentration or injection volume. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the initial mobile phase composition.- Dilute the sample. |
| Split Peaks | - Clogged column inlet frit.- Column void.- Co-elution with an impurity. | - Back-flush the column (if recommended by the manufacturer).- Replace the column.- Optimize the mobile phase gradient or composition to improve resolution. |
| Broad Peaks | - High dead volume in the system.- Column contamination or degradation.- Inappropriate flow rate. | - Use shorter tubing with a smaller internal diameter.- Flush the column with a strong solvent or replace it.- Optimize the flow rate. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check for leaks in the system and ensure the pump is delivering a consistent flow. |
| Ghost Peaks | - Contamination in the mobile phase or sample.- Carryover from a previous injection. | - Use high-purity solvents and prepare fresh mobile phase.- Run a blank injection to identify the source of the ghost peak.- Implement a needle wash step in the autosampler method. |
Troubleshooting Logic for Peak Shape Problems
Caption: A decision tree for troubleshooting common peak shape issues.
Quantitative Data Summary
The following table provides typical performance characteristics for HPLC methods used for the analysis of quinoline derivatives and nitroaromatic compounds. These values can serve as a benchmark during method validation for this compound.
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | 0.05 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[2] |
| Limit of Quantification (LOQ) | 0.15 - 5.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Note: These values are illustrative and should be established for your specific method and instrumentation.
References
Validation & Comparative
Unveiling the Biological Potential: A Comparative Guide to Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate and Related Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate and its analogues. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to support further investigation and drug discovery efforts.
While direct experimental data on the biological activity of this compound is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore present in numerous compounds with diverse therapeutic properties. This guide, therefore, draws comparisons with structurally related quinoline derivatives that have demonstrated significant antimicrobial, antioxidant, and antitumor activities. By examining these analogues, we can infer the potential biological profile of this compound and provide a framework for its future evaluation.
Comparative Analysis of Biological Activities
To provide a clear overview, the following tables summarize the biological activities of selected quinoline derivatives, including their potency where data is available.
Antimicrobial Activity
The quinoline core is central to many antibacterial and antifungal agents. Nitroxoline, a nitroquinoline derivative, is a notable example used in the treatment of urinary tract infections.[1] The antimicrobial efficacy of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth and to disrupt bacterial biofilms.[1][2]
| Compound | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii | MIC values in the µM range | [2][3] |
| Various Quinolone Carboxylic Acids | Gram-positive and Gram-negative bacteria | Varies with substitution |
MIC: Minimum Inhibitory Concentration
Antioxidant Activity
Several quinoline derivatives have been investigated for their ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | Activity Metric (e.g., IC50) | Reference |
| Furo[2,3-f]quinoline derivatives | DPPH radical scavenging | Concentration-dependent inhibition | [4] |
| Various synthetic quinoline derivatives | DPPH radical scavenging | % inhibition varies | [5] |
IC50: Half-maximal Inhibitory Concentration
Antitumor Activity
The anticancer potential of quinoline derivatives is a significant area of research. Compounds like Nitroxoline and various 4-oxoquinoline-3-carboxamides have demonstrated cytotoxicity against a range of cancer cell lines.[6][7] Their mechanisms of action can be multifaceted, involving the inhibition of key enzymes like c-Met kinase and the induction of apoptosis through various signaling pathways.[6][8]
| Compound | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Mechanism of Action | Reference |
| Nitroxoline | Prostate, Bladder, Glioblastoma | µM range | Inhibition of Cathepsin B, MetAP2; AMPK/mTOR pathway modulation | [2][6][9] |
| 4-oxoquinoline-3-carboxamide derivatives | Gastric cancer cell line | Significant cytotoxicity | Not fully elucidated | [7] |
| 4-(2-fluorophenoxy)quinoline derivatives | HT-29, MKN-45 | IC50 in the nM to low µM range | c-Met kinase inhibition | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[11][12][13]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring absorbance.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[4][14]
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Add a fixed volume of the DPPH solution to each well of the 96-well plate.
-
Add the different concentrations of the test compound to the wells.
-
Include a control well with DPPH and methanol only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the biological context, the following diagrams, created using the DOT language, illustrate key concepts.
References
- 1. What is Nitroxoline used for? [synapse.patsnap.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. journals.iau.ir [journals.iau.ir]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 15. benchchem.com [benchchem.com]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
Unraveling the Anti-Cancer Potential: A Comparative Guide to the Mechanism of Action of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to significant interest in quinoline derivatives, a class of heterocyclic compounds demonstrating a broad spectrum of pharmacological activities. Among these, Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate and its related structures have emerged as promising candidates. This guide provides a comparative analysis of the current understanding of their mechanism of action, supported by experimental data, to aid in ongoing research and development efforts.
Comparative Analysis of Antiproliferative Activity
The anti-cancer potential of this compound and its analogs is primarily attributed to their ability to induce cell death in cancer cells, with a notable selectivity over non-cancerous cells.[1] This selectivity is a crucial aspect of their therapeutic potential, minimizing off-target effects. The primary mechanisms implicated in their anti-cancer activity include the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation.
Induction of Apoptosis
Studies on quinoline-3-carboxylate derivatives have consistently highlighted their ability to trigger programmed cell death, or apoptosis, in cancer cell lines. One of the key proposed mechanisms is the upregulation of intrinsic apoptosis pathways.[2] For a closely related compound, ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, research has demonstrated the induction of apoptosis in murine leukemia L1210 cells through a Reactive Oxygen Species (ROS)-dependent mitochondrial pathway.[3][4] This process involves the generation of ROS, which leads to mitochondrial dysfunction and subsequent activation of the apoptotic cascade.
Enzyme Inhibition
Beyond apoptosis induction, quinoline derivatives have been shown to inhibit various enzymes that are critical for cancer cell survival and proliferation. These include:
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for the de novo synthesis of pyrimidines, a critical component of DNA and RNA. Inhibition of DHODH by quinoline-based analogs has been identified as a key mechanism of their anti-cancer activity.[5]
-
Tyrosine Kinases: These enzymes play a pivotal role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them an attractive therapeutic target.[6]
-
Topoisomerase: These enzymes are involved in managing the topological state of DNA during replication and transcription. Their inhibition can lead to DNA damage and ultimately, cell death.[6]
The table below summarizes the antiproliferative activity of various quinoline-3-carboxylate derivatives against different cancer cell lines, providing a quantitative comparison of their potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| 2-styrylquinoline-3-carboxylate derivatives | MCF-7, K562 | Micromolar range | Antiproliferative | [1] |
| Quinoline-3-carboxylate derivative 4m | MCF-7 | 0.33 | Upregulation of intrinsic apoptosis pathways | [2] |
| Quinoline-3-carboxylate derivative 4n | MCF-7 | 0.33 | Upregulation of intrinsic apoptosis pathways | [2] |
| Quinoline-3-carboxylate derivative 4k | K562 | 0.28 | Upregulation of intrinsic apoptosis pathways | [2] |
| Quinoline-3-carboxylate derivative 4m | K562 | 0.28 | Upregulation of intrinsic apoptosis pathways | [2] |
| Ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC) | L1210 | Concentration-dependent cytotoxicity | ROS-dependent mitochondrial apoptosis | [3][4] |
| Quinolone derivative E2h | HeLa | Not specified | ROS-mitochondrial/caspase 3-dependent apoptosis | [4] |
| 6-Fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN) | HeLa, B16 | Not specified | Apoptosis via activation of caspase-9 and -3 | [7] |
| Quinolone-based analogue 41 | - | 0.00971 (DHODH IC50) | DHODH inhibition | [5] |
| Quinolone-based analogue 43 | - | 0.0262 (DHODH IC50) | DHODH inhibition | [5] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the anti-cancer activity of these compounds.
Caption: Proposed ROS-dependent mitochondrial apoptosis pathway induced by quinoline derivatives.
Caption: General experimental workflow for evaluating the anticancer properties of quinoline derivatives.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, K562, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivative or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the quinoline derivative at the desired concentrations for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Following treatment with the quinoline derivative, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs hold significant promise as anti-cancer agents. Their multi-faceted mechanism of action, encompassing the induction of apoptosis through ROS-mediated pathways and the inhibition of key cellular enzymes, provides a solid foundation for further development. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure for enhanced potency and selectivity, and evaluating their efficacy and safety in preclinical and clinical settings. The comparative data and detailed protocols presented in this guide aim to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Quinolone Derivatives, Featuring Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate and other notable quinolone compounds. The information presented herein is curated from experimental data to facilitate an objective evaluation of these compounds' potential as cytotoxic agents.
Introduction to Quinolone Cytotoxicity
Quinolones are a broad class of heterocyclic compounds historically recognized for their antibacterial activity. This is primarily achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV. However, emerging research has revealed the potent cytotoxic and anticancer activities of various quinolone derivatives against eukaryotic cells.[1] The mechanism of action for their anticancer effects is often attributed to the inhibition of human topoisomerase II, leading to DNA damage and the induction of apoptosis.[2] Structural modifications to the quinolone scaffold have given rise to a new generation of compounds with enhanced cytotoxic potential, making them a subject of intense investigation in oncology drug discovery.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound are limited in publicly available literature. However, data on a closely related structural analog, Ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC) , is available and provides valuable insights into the potential cytotoxic profile of nitroquinoline derivatives.
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for DNQC and other quinolone compounds against various cancer cell lines. It is important to note that these values are collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and exposure times.
Table 1: Cytotoxicity of Ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC)
| Compound | Cell Line | Assay Type | IC50 (µM) | Exposure Time (hours) | Citation |
| Ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC) | L1210 (Murine Leukemia) | Not Specified | Induces cytotoxic/phototoxic effects | 24, 48, 72 | [3],[4] |
Note: The study on DNQC demonstrated a concentration- and time-dependent cytotoxic effect, with the four highest tested concentrations inducing an immediate effect after 24 hours. The study also highlighted a significant increase in cytotoxicity upon UVA irradiation.[3],[4]
Table 2: Cytotoxicity of Other Quinolone Derivatives
| Compound | Cell Line | Assay Type | IC50 (µM) | Exposure Time (hours) | Citation |
| Ciprofloxacin | HCT-116 (Colon Cancer) | MTT | 2.53 | 72 | [5] |
| Ciprofloxacin | Leukemia-SR | MTT | 0.73 | 72 | [5] |
| Ciprofloxacin | HepG2 (Liver Cancer) | MTT | >100 (approx. 124) | 48 | |
| Ciprofloxacin | CT26 (Murine Colon Carcinoma) | MTT | >100 (approx. 120) | 48 | |
| Norfloxacin | HepG2 (Liver Cancer) | MTT | 31.1 (µg/ml) | 48 | ,[6] |
| Levofloxacin | A549 (Lung Cancer) | MTT | >100 | 72 | [5] |
| Levofloxacin | MCF-7 (Breast Cancer) | MTT | 0.3 | 72 | [5] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | K562 (Leukemia) | Not Specified | ~0.5 | Not Specified | [7] |
| Clioquinol (5-chloro-7-iodo-8-quinoline) | K562 (Leukemia) | Not Specified | ~5.0 | Not Specified | [7] |
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays cited in the presented data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of many quinolone derivatives are linked to their ability to interfere with critical cellular processes, particularly DNA replication and repair.
Quinolone-Mediated Inhibition of Topoisomerase II
A primary mechanism of cytotoxicity for many quinolones is the inhibition of human topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the cleavable complex between topoisomerase II and DNA, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Nitro-4-Substituted Quinazoline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of a series of novel 6-nitro-4-substituted quinazoline derivatives. These compounds have been investigated for their potential as anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The information presented herein is based on experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in oncology and medicinal chemistry.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs that target receptor tyrosine kinases. The introduction of a nitro group at the 6-position has been explored as a strategy to enhance the biological activity of this class of compounds. This guide focuses on a series of 6-nitro-4-substituted quinazoline derivatives and elucidates the impact of various substitutions at the 4-position on their EGFR inhibitory activity and their cytotoxicity against cancer cell lines.
Data Presentation: EGFR Inhibition and Cytotoxicity
The anticancer potential of the synthesized 6-nitro-4-substituted quinazoline derivatives was evaluated by assessing their inhibitory activity against the EGFR kinase and their cytotoxic effects on human colon carcinoma (HCT-116) and lung cancer (A549) cell lines. A normal fibroblast cell line (WI-38) was used to assess selectivity. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the tables below for easy comparison.
Table 1: EGFR Kinase Inhibitory Activity of 6-Nitro-4-Substituted Quinazoline Derivatives [1][2]
| Compound | Substitution at C4 | EGFR IC₅₀ (µM) |
| Reference | ||
| Gefitinib | - | 0.015 ± 0.001 |
| Series 1 | ||
| 5a | 4-Methoxyanilino | 0.18 ± 0.01 |
| 5b | 4-Ethoxyanilino | 0.15 ± 0.01 |
| 5c | 4-Isopropoxyanilino | 0.13 ± 0.01 |
| 5d | 4-(Trifluoromethoxy)anilino | 0.21 ± 0.02 |
| 5e | 4-Phenoxyanilino | 0.19 ± 0.01 |
| Series 2 | ||
| 6a | 4-(Dimethylamino)anilino | 0.09 ± 0.005 |
| 6b | 4-(Diethylamino)anilino | 0.07 ± 0.004 |
| 6c | 4-(Piperidin-1-yl)anilino | 0.05 ± 0.003 |
| 6d | 4-(Morpholin-4-yl)anilino | 0.11 ± 0.01 |
| 6e | 4-(4-Methylpiperazin-1-yl)anilino | 0.14 ± 0.01 |
| Series 3 | ||
| 7a | 4-Hydroxyanilino | 0.25 ± 0.02 |
| 7b | 4-Hydroxymethylanilino | 0.31 ± 0.03 |
| 7c | 4-(2-Hydroxyethyl)anilino | 0.35 ± 0.04 |
| Series 4 | ||
| 8a | 4-Fluoroanilino | 0.28 ± 0.02 |
| 8b | 4-Chloroanilino | 0.23 ± 0.02 |
| 8c | 4-Bromoanilino | 0.20 ± 0.01 |
| 8d | 4-Iodoanilino | 0.18 ± 0.01 |
| Series 5 | ||
| 9a | 4-Methylanilino | 0.22 ± 0.02 |
| 9b | 4-Ethylanilino | 0.19 ± 0.01 |
| 9c | 4-tert-Butylanilino | 0.26 ± 0.03 |
Table 2: Cytotoxicity of Selected 6-Nitro-4-Substituted Quinazoline Derivatives [1][2]
| Compound | HCT-116 IC₅₀ (µM) | A549 IC₅₀ (µM) | WI-38 IC₅₀ (µM) |
| Reference | |||
| Gefitinib | 15.32 ± 1.21 | 18.45 ± 1.53 | > 100 |
| Doxorubicin | 0.48 ± 0.03 | 0.62 ± 0.05 | 1.23 ± 0.11 |
| Test Compounds | |||
| 6a | 12.87 ± 1.03 | 15.21 ± 1.28 | 89.43 ± 7.15 |
| 6b | 10.15 ± 0.81 | 12.67 ± 1.01 | 75.11 ± 6.01 |
| 6c | 8.98 ± 0.72 | 11.04 ± 0.93 | 68.23 ± 5.46 |
| 6d | 14.23 ± 1.14 | 16.88 ± 1.35 | 95.34 ± 7.63 |
Structure-Activity Relationship (SAR) Analysis
Based on the data presented, the following structure-activity relationships can be deduced for this series of 6-nitro-4-substituted quinazoline derivatives:
-
Effect of the 6-Nitro Group: The presence of the electron-withdrawing nitro group at the 6-position is considered crucial for the observed biological activity, a feature explored in the design of these EGFR inhibitors.[3]
-
Substitution at the 4-Anilino Moiety:
-
Alkylamino Substituents (Series 2): The introduction of various cyclic and acyclic amino groups at the 4-position of the anilino ring generally resulted in the most potent EGFR inhibitors in this study. Compound 6c , bearing a piperidin-1-yl substituent, exhibited the lowest IC₅₀ value for EGFR inhibition (0.05 µM) and the most potent cytotoxicity against both HCT-116 (IC₅₀ = 8.98 µM) and A549 (IC₅₀ = 11.04 µM) cancer cell lines.[1][2] This suggests that the basicity and conformation of the piperidine ring contribute favorably to the binding affinity.
-
Alkoxy Substituents (Series 1): Derivatives with alkoxy groups at the 4-position of the anilino ring showed good EGFR inhibitory activity, with IC₅₀ values ranging from 0.13 to 0.21 µM.[1][2]
-
Halogen Substituents (Series 4): The inhibitory potency against EGFR increased with the increasing size and electronegativity of the halogen atom, with the iodo-substituted compound 8d being the most active in this series.[1][2]
-
Alkyl Substituents (Series 5): Small alkyl groups at the 4-position of the anilino ring were well-tolerated, leading to compounds with moderate EGFR inhibitory activity.[1][2]
-
Hydroxyl-containing Substituents (Series 3): The presence of hydroxyl or hydroxymethyl groups resulted in a slight decrease in EGFR inhibitory activity compared to other series.[1][2]
-
-
Selectivity: The most potent cytotoxic compounds, such as 6c , demonstrated a degree of selectivity for cancer cells over the normal fibroblast cell line WI-38, which is a desirable characteristic for potential anticancer agents.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the EGFR kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 1 µL of the diluted compound or vehicle (for controls) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the EGFR enzyme to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
This colorimetric assay assesses the cytotoxic effect of the compounds by measuring the metabolic activity of the cells.
-
Reagents and Materials:
-
Human cancer cell lines (HCT-116, A549) and normal cell line (WI-38)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
Mandatory Visualizations
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Workflow for anticancer evaluation.
References
A Comparative Analysis of the Biological Activities of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate and its 8-nitro Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two constitutional isomers: Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate and Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate. While both compounds share the same molecular formula and a core quinoline structure, the positional difference of the nitro group can significantly influence their pharmacological profiles. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key concepts to facilitate a clear comparison.
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group, a potent electron-withdrawing moiety, can further modulate the biological and physicochemical properties of the quinoline ring system. This guide focuses on the comparative biological activities of the 6-nitro and 8-nitro isomers of Ethyl 4-hydroxyquinoline-3-carboxylate.
Data Presentation: A Comparative Overview
Biological Activity of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate
Studies have shown that Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (also referred to as DNQC) exhibits concentration- and time-dependent cytotoxic and phototoxic effects against murine leukemia L1210 cells.[1] Upon irradiation with UVA light, this compound is known to generate reactive oxygen species (ROS), including superoxide radical anions and singlet oxygen.[1] This photo-induced ROS production is a key mechanism behind its biological activity.
The generation of ROS by photoactivated Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate leads to significant DNA damage.[1] This, in turn, can induce cell cycle arrest and trigger apoptosis, or programmed cell death, through a ROS-dependent mitochondrial pathway.[1]
Table 1: Summary of Biological Activity for Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate
| Biological Activity | Cell Line | Key Findings | Reference |
| Cytotoxicity & Phototoxicity | Murine Leukemia (L1210) | Concentration- and time-dependent cytotoxicity. UVA irradiation enhances toxicity. | [1] |
| Mechanism of Action | - | Photo-induced generation of Reactive Oxygen Species (ROS). | [1] |
| Cellular Effects | Murine Leukemia (L1210) | Induces DNA strand breaks, cell cycle arrest, and apoptosis. | [1] |
Biological Activity of this compound
As of the latest literature review, specific experimental data on the biological activity of this compound is not available. While it is used as a chemical intermediate, its pharmacological properties have not been detailed in published research.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of quinoline derivatives, based on studies of the 8-nitro isomer and general cytotoxicity testing protocols.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., murine leukemia L1210)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Phototoxicity Assay
This protocol is used to assess the enhanced cytotoxicity of a compound upon exposure to light.
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
UVA Irradiation: Expose the 96-well plates to a controlled dose of UVA light. A parallel set of plates should be kept in the dark as a control for cytotoxicity without photoactivation.
-
Incubation and Analysis: Following irradiation, proceed with steps 3 to 7 of the MTT assay protocol for both the irradiated and non-irradiated plates.
Reactive Oxygen Species (ROS) Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a common method for detecting and identifying ROS.
Materials:
-
Test compound
-
Solvent (e.g., DMSO)
-
Spin trapping agent (e.g., DMPO for superoxide, TEMP for singlet oxygen)
-
EPR spectrometer
Procedure:
-
Prepare a solution of the test compound in the chosen solvent.
-
Add the appropriate spin trapping agent.
-
Irradiate the sample with a UVA light source directly within the EPR spectrometer cavity.
-
Record the EPR spectra to detect the characteristic signals of the spin-trapped ROS adducts.
Mandatory Visualizations
Signaling Pathway of Photo-induced Cytotoxicity
Caption: Proposed mechanism of photo-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assays.
Conclusion
The available scientific literature provides evidence for the phototoxic and cytotoxic properties of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate, mediated by the generation of reactive oxygen species. In contrast, there is a notable absence of published data on the biological activity of its 6-nitro isomer. This knowledge gap presents an opportunity for future research to explore the pharmacological profile of this compound and to conduct direct comparative studies with its 8-nitro counterpart. Such investigations would provide valuable insights into the structure-activity relationships of nitro-substituted quinolines and could lead to the identification of novel therapeutic agents. Researchers are encouraged to utilize the experimental protocols detailed in this guide for such future studies.
References
In vivo efficacy studies of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
While in vivo efficacy data for Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate is not currently available in published literature, this guide provides a comparative analysis of structurally related quinoline derivatives that have demonstrated significant anticancer activity in preclinical in vivo models. This comparison focuses on their performance, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Comparative Efficacy of Alternative Quinoline Derivatives
The following table summarizes the in-d vivo anticancer activity of selected quinoline derivatives, offering a baseline for comparison against which new compounds like this compound could be evaluated.
| Compound Name | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Results |
| Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate | Female Mice | Ehrlich Ascites Carcinoma (EAC) | Not Specified | A highly significant decrease in tumor cell viability by 100% compared to the EAC control.[1] |
| Quinoline Derivative (QC-4) | Murine Model | Ehrlich Ascites Carcinoma (EAC) | Not Specified | Regression of in vivo solid tumor with extended survivability.[2] |
| Quinoline Derivative (91b1) | Nude Mice Xenograft | Not Specified | Not Specified | Significantly reduced tumor size.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are generalized protocols for the key experimental models cited in the comparison.
Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a widely used transplantable tumor model in cancer research to evaluate the antitumor effects of new therapeutic agents.
-
Animal Model: Swiss albino or female mice are typically used.
-
Tumor Inoculation: EAC cells are propagated in the peritoneal cavity of mice. For the experiment, a specific number of viable EAC cells (e.g., 2 x 10^6 cells) are injected intraperitoneally (i.p.) or subcutaneously (s.c.) into the experimental animals to induce ascites or solid tumors, respectively.
-
Treatment: Following tumor cell inoculation (often after 24 hours), the test compound (e.g., a quinoline derivative) is administered, typically via i.p. injection, at a predetermined dose and schedule. A control group receives the vehicle, and a standard drug group may be included for comparison.
-
Efficacy Evaluation:
-
Tumor Growth: For ascitic tumors, the tumor volume is measured by collecting and quantifying the ascitic fluid. The number of viable tumor cells is determined using methods like trypan blue exclusion. For solid tumors, tumor volume is measured periodically using calipers.
-
Survival Analysis: The lifespan of the animals in each group is monitored, and the mean survival time and percentage increase in lifespan are calculated.
-
Biochemical and Hematological Analysis: At the end of the experiment, blood and tissue samples may be collected to assess various biochemical and hematological parameters to evaluate the compound's toxicity and effects on organ function.[1]
-
Nude Mice Xenograft Model
This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the in vivo evaluation of anticancer compounds against human tumors.
-
Animal Model: Immunodeficient mice, such as nude (athymic) mice, are used to prevent rejection of the human tumor graft.
-
Cell Culture: The selected human cancer cell line is cultured in appropriate media until a sufficient number of cells are obtained.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the nude mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered according to a specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Tumor Volume: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x Length x Width^2).
-
Body Weight: Animal body weights are monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specific duration. The tumors are then excised and weighed.[3]
-
Signaling Pathways in Quinoline-Mediated Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms. Two prominent signaling pathways are highlighted below.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its inhibition is a key therapeutic strategy for some cancers.
References
- 1. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antibacterial spectrum of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. Due to the current lack of publicly available data on the specific antibacterial activity of this compound, this document serves as a template, offering a comparative analysis with established quinolone antibiotics, ciprofloxacin and levofloxacin. The experimental protocols and data presentation formats provided herein are intended to guide researchers in the evaluation of this novel compound and facilitate objective comparisons with existing alternatives.
Executive Summary
Quinolone derivatives have long been a cornerstone of antibacterial therapy. This compound is a member of this class with a structure that suggests potential antimicrobial properties. However, to ascertain its clinical and research potential, a thorough validation of its antibacterial spectrum is essential. This guide outlines the standardized methodologies and data presentation required for such a validation, using the well-documented activities of ciprofloxacin and levofloxacin as benchmarks.
Comparative Antibacterial Spectrum
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not currently available in the literature, the following table provides a template for data presentation. For comparative purposes, the MIC ranges for ciprofloxacin and levofloxacin against common Gram-positive and Gram-negative bacteria are included.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Quinolone Derivatives (in µg/mL)
| Bacterial Species | Gram Stain | This compound | Ciprofloxacin | Levofloxacin |
| Escherichia coli | Negative | Data Not Available | 0.015 - 1.0 | 0.008 - 0.03 |
| Staphylococcus aureus | Positive | Data Not Available | 0.12 - 1.0 | 0.06 - 0.25 |
| Pseudomonas aeruginosa | Negative | Data Not Available | 0.25 - 4.0 | 0.5 - 2.0 |
| Streptococcus pneumoniae | Positive | Data Not Available | 0.5 - 2.0 | 0.5 - 2.0 |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the validation process. The following are detailed protocols for two standard methods of antibacterial susceptibility testing.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
a. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.
a. Preparation of Materials:
-
Test Compound: Prepare solutions of this compound at various concentrations.
-
Bacterial Strains: Standardized bacterial strains.
-
Agar Medium: Mueller-Hinton Agar (MHA).
-
Sterile Cork Borer or Pipette Tip: To create wells in the agar.
b. Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA plate to obtain confluent growth.
c. Assay Procedure:
-
Allow the inoculated plates to dry for a few minutes.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (solvent used to dissolve the compound).
-
Incubate the plates at 35-37°C for 16-24 hours.
d. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each well in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for antibacterial susceptibility testing.
Proposed Signaling Pathway of Quinolone Antibiotics
Quinolones, including potentially this compound, are known to target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.
Caption: Mechanism of action of quinolone antibiotics.
Navigating the Landscape of Bacterial Resistance: A Comparative Guide to Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate and Related Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a thorough understanding of the cross-resistance profiles of novel antibacterial compounds. This guide provides a comparative analysis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate, a member of the quinolone class of antibiotics, and its potential for cross-resistance with other quinolones. Due to the limited publicly available data on this specific compound, this guide leverages established knowledge of the quinolone class to present a representative comparison, supported by detailed experimental protocols and mechanistic diagrams.
Comparative In Vitro Activity and Cross-Resistance
The antibacterial efficacy of quinolones is determined by their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2] Resistance to one quinolone often confers cross-resistance to others, as the underlying mechanisms are frequently shared.[3] These mechanisms primarily involve mutations in the genes encoding these target enzymes (the quinolone resistance-determining regions, or QRDRs) or the overexpression of efflux pumps that actively remove the antibiotics from the bacterial cell.[1][2][4]
The following table presents a hypothetical, yet representative, dataset illustrating the potential cross-resistance profile of this compound against a panel of Gram-positive and Gram-negative bacteria, in comparison to established quinolones like ciprofloxacin and levofloxacin. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5]
| Bacterial Strain | Resistance Phenotype | This compound (Hypothetical MIC in µg/mL) | Ciprofloxacin (Representative MIC in µg/mL) | Levofloxacin (Representative MIC in µg/mL) | Other Antibiotic (e.g., Gentamicin) (Representative MIC in µg/mL) |
| Escherichia coli ATCC 25922 | Wild-Type | 0.5 | 0.015 | 0.03 | 0.5 |
| Escherichia coli (gyrA mutant) | Quinolone-Resistant | 16 | 4 | 8 | 0.5 |
| Escherichia coli (AcrAB-TolC overexpressing) | Multidrug-Resistant (Efflux) | 8 | 2 | 4 | 1 |
| Staphylococcus aureus ATCC 29213 | Wild-Type | 0.25 | 0.25 | 0.5 | 0.25 |
| Staphylococcus aureus (grlA/gyrA mutant) | Quinolone-Resistant | 32 | 8 | 16 | 0.25 |
| Staphylococcus aureus (NorA overexpressing) | Multidrug-Resistant (Efflux) | 4 | 4 | 8 | 0.5 |
| Pseudomonas aeruginosa PAO1 | Wild-Type | 1 | 0.5 | 1 | 2 |
| Pseudomonas aeruginosa (gyrA mutant) | Quinolone-Resistant | 64 | 16 | 32 | 2 |
Note: The MIC values for this compound are hypothetical and for illustrative purposes only, based on the general behavior of quinolone antibiotics. Actual values would need to be determined experimentally.
Mechanisms of Quinolone Action and Resistance
The primary targets for quinolone antibiotics are DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, it is typically topoisomerase IV.[2] Resistance arises through modifications of these targets or by reducing the intracellular concentration of the drug.[1][6]
Caption: Mechanism of action and resistance to quinolone antibiotics in bacteria.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of antimicrobial resistance research. Below are detailed protocols for key experiments used in cross-resistance studies.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[5][7][8]
a. Preparation of Antimicrobial Stock Solutions:
-
Weigh and dissolve the antimicrobial agents in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[7]
-
Sterilize the stock solution by membrane filtration if necessary.
b. Preparation of Inoculum:
-
From an 18-24 hour culture plate, select isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10^5 CFU/mL).
c. Microdilution Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Dispense 100 µL of sterile broth into all wells.
-
Add 100 µL of the antimicrobial stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from one column to the next, discarding the final 100 µL from the last dilution column.[9]
-
This will result in a range of antibiotic concentrations in the wells.
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well containing only broth and inoculum.
d. Incubation and Interpretation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]
Caption: Experimental workflow for MIC determination by broth microdilution.
Selection of Antibiotic-Resistant Mutants
This protocol describes a method for selecting bacterial mutants with reduced susceptibility to an antibiotic.
a. Inoculum Preparation:
-
Grow an overnight culture of the test bacterium in a suitable broth.
-
Concentrate the culture by centrifugation and resuspend the pellet in a smaller volume of fresh broth to achieve a high cell density (≥10^10 CFU/mL).[4]
b. Selection on Agar Plates:
-
Prepare a series of agar plates containing increasing concentrations of the antibiotic (e.g., 2x, 4x, 8x, and 16x the MIC of the wild-type strain).
-
Spread a high-density inoculum onto the surface of each plate.
-
Incubate the plates at 35-37°C for 24-72 hours.[4]
c. Isolation and Characterization of Mutants:
-
Pick individual colonies that grow on the antibiotic-containing plates.
-
Purify the isolates by streaking them onto fresh antibiotic-containing agar.
-
Confirm the resistance phenotype by re-determining the MIC of the isolated mutants.
-
Further characterization can include sequencing of the QRDRs of the gyrA, gyrB, parC, and parE genes to identify mutations.
d. Selection in Broth (Alternative Method):
-
Determine the MIC of the antibiotic for the wild-type strain.
-
Inoculate a broth culture with the bacteria and a sub-inhibitory concentration of the antibiotic (e.g., 0.5x MIC).
-
After incubation, transfer a small volume of this culture to a fresh broth containing a slightly higher concentration of the antibiotic.
-
Repeat this process of serial passage with incrementally increasing antibiotic concentrations to select for resistant mutants.[10]
This guide provides a foundational framework for understanding and investigating cross-resistance involving this compound. The provided protocols and diagrams serve as a practical resource for researchers aiming to elucidate the resistance profiles of this and other novel antimicrobial agents. Experimental determination of the cross-resistance profile of this compound is essential to fully understand its potential clinical utility.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Cross-resistance - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Phototoxic Properties of Nitroquinoline Derivatives
For Immediate Release
This guide offers a detailed comparison of the phototoxic properties of various nitroquinoline derivatives, providing researchers, scientists, and drug development professionals with essential data to inform their work. Nitroquinolines, a class of heterocyclic aromatic compounds, are of significant interest for their potential applications in photodynamic therapy and as photosensitizing agents. However, their utility is intrinsically linked to their phototoxic potential, which necessitates a thorough understanding of their behavior upon exposure to light.
This document summarizes key quantitative data, outlines detailed experimental protocols for assessing phototoxicity, and presents the underlying molecular mechanisms through signaling pathway and experimental workflow diagrams.
Comparative Phototoxicity Data
The phototoxic potential of nitroquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. While comprehensive comparative studies across a wide range of nitroquinoline derivatives are limited, available data and structure-activity relationships (SAR) extrapolated from the closely related fluoroquinolone class provide valuable insights. Generally, the introduction of a nitro group enhances the photosensitizing capabilities of the quinoline scaffold.
Below is a summary of available quantitative data for representative nitroquinoline derivatives.
| Derivative | Assay | Cell Line | Light Source (Dose) | IC50 (-UVA) | IC50 (+UVA) | Photo-Irritation Factor (PIF) | Key Findings & ROS Generation |
| Ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate (DNQC) | Cytotoxicity/Phototoxicity Assay | Murine Leukemia (L1210) | UVA | Concentration-dependent cytotoxicity observed | Increased cytotoxicity with UVA irradiation | Not explicitly calculated, but significant phototoxicity demonstrated | Efficiently generates superoxide radical anions and singlet oxygen via Type I and II mechanisms upon UVA irradiation. Induces DNA strand breaks and apoptosis.[1][2] |
| 4-Nitroquinoline-1-oxide (4-NQO) | Genotoxicity/Mutagenicity Assays | Various | Not typically a phototoxicity assay; acts as a UV-mimetic | N/A | N/A | N/A | Known to induce DNA damage through its metabolite, 4-hydroxyaminoquinoline 1-oxide, and the generation of reactive oxygen species.[3] |
| Fluoroquinolones (as a related class for SAR) | In vivo phototoxicity (mouse model) | N/A | UVA | N/A | N/A | N/A | Halogen at position 8 significantly increases phototoxicity. Methoxy or hydrogen at position 8 leads to low phototoxicity. Substituents at positions 1, 5, and 7 also modulate phototoxicity.[3][4][5][6] |
Note: The lack of standardized, directly comparative quantitative data (e.g., IC50 and PIF values) across multiple nitroquinoline derivatives in the published literature is a significant gap. The data for DNQC demonstrates a strong phototoxic effect. For other nitroquinoline derivatives, the phototoxic potential can be inferred from the principles of structure-activity relationships established for quinolones. It is expected that derivatives with substituents that enhance light absorption in the UVA range and promote the formation of a long-lived triplet state would exhibit greater phototoxicity.
Mechanisms of Nitroquinoline-Induced Phototoxicity
Upon absorption of UVA radiation, nitroquinoline derivatives can initiate a cascade of photochemical and photobiological events, leading to cellular damage. This process is primarily mediated by the generation of reactive oxygen species (ROS). The phototoxic mechanism can proceed through two main pathways, as illustrated below.
Caption: General mechanism of nitroquinoline-induced phototoxicity.
Experimental Protocols
A standardized and widely accepted method for assessing the phototoxic potential of a substance is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432) .
3T3 Neutral Red Uptake (NRU) Phototoxicity Test
Objective: To determine the cytotoxic and phototoxic potential of a test substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of UVA light.
Materials:
-
BALB/c 3T3 mouse fibroblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
96-well tissue culture plates
-
Test substance and appropriate solvent
-
Neutral Red solution
-
UVA light source with a calibrated radiometer
-
Phosphate-buffered saline (PBS)
-
Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BALB/c 3T3 cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
Treatment: Prepare a range of concentrations of the test substance in culture medium. Remove the initial culture medium from the cells and add the test substance dilutions to two separate plates (one for the dark control and one for UVA exposure).
-
Incubation: Incubate the plates for a short period (e.g., 1-2 hours) to allow for substance uptake.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (typically 5 J/cm²), while keeping the other plate in the dark for the same duration.
-
Post-Incubation: Wash the cells with PBS and add fresh culture medium. Incubate the plates for another 24 hours.
-
Neutral Red Uptake: Incubate the cells with a medium containing Neutral Red for approximately 3 hours. Viable cells will take up the dye into their lysosomes.
-
Dye Extraction: Wash the cells with PBS and then add the destain solution to extract the dye from the viable cells.
-
Measurement: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).
-
Data Analysis: Calculate the cell viability for each concentration relative to the solvent control for both the irradiated and non-irradiated plates. Determine the IC50 values (the concentration that reduces cell viability by 50%) for both conditions. The Photo-Irritation Factor (PIF) is calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA). A PIF value greater than 5 is indicative of phototoxic potential.
Caption: Workflow for the 3T3 Neutral Red Uptake Phototoxicity Assay.
Reactive Oxygen Species (ROS) Detection
Objective: To quantify the generation of ROS upon irradiation of the nitroquinoline derivative.
Methods:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is a highly specific method for the detection and characterization of paramagnetic species, including free radicals like the superoxide anion. Spin trapping agents are used to form stable adducts with the short-lived ROS, which can then be detected by EPR.
-
Fluorescence Probes: Various fluorescent dyes are available that exhibit increased fluorescence upon oxidation by specific ROS. For example, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a general indicator of cellular oxidative stress, while specific probes exist for singlet oxygen and superoxide.
Conclusion
The phototoxic properties of nitroquinoline derivatives are a critical consideration for their development in applications involving light exposure. The primary mechanism of their phototoxicity involves the generation of reactive oxygen species upon UVA irradiation, leading to cellular damage and apoptosis. While quantitative comparative data is currently sparse, the 3T3 NRU phototoxicity assay provides a robust framework for evaluating and comparing the phototoxic potential of different derivatives. Structure-activity relationship studies, particularly those of the related fluoroquinolones, suggest that the position and nature of substituents on the quinoline ring are key determinants of phototoxicity. Further research is needed to establish a comprehensive quantitative comparison of a wider range of nitroquinoline derivatives to guide the rational design of new photosensitizing agents with optimized efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards associated with quinoline derivatives and nitroaromatic compounds. It is imperative to treat this compound as hazardous waste and to adhere to all institutional, local, state, and federal regulations.
Immediate Safety and Hazard Assessment
This compound is a combustible solid[1]. As a member of the quinoline and nitroaromatic families, it should be handled with care, assuming potential toxicity and environmental hazards. Nitroaromatic compounds, in particular, can be toxic and are often resistant to biodegradation[2][3][4].
Core Safety Principles:
-
Presumption of Hazard: Treat this compound as a hazardous substance.
-
Avoid Environmental Release: Do not dispose of this compound in the regular trash or down the drain[5].
-
Personal Protective Equipment (PPE): Always use appropriate PPE when handling the compound or its waste.
-
Controlled Access: Ensure that only trained personnel are involved in the handling and disposal process.
A summary of necessary personal protective equipment is provided in the table below.
| Protection Type | Specific Equipment | Standard Reference |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | --- |
Operational Disposal Plan
The proper disposal of this compound requires a systematic approach to waste collection, segregation, storage, and transfer.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., weighing paper, gloves, pipette tips), must be identified as hazardous waste[5].
-
Segregate Waste Streams:
-
Solid Waste: Collect solid this compound and contaminated disposable items in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, designated liquid hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams to prevent dangerous reactions[5].
-
Step 2: Waste Container Management
-
Proper Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Secure Containment: The container must have a secure, tight-fitting lid to prevent spills and evaporation[5]. Keep the container closed except when adding waste.
-
Safe Storage Location: Store the waste container in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials.
Step 3: Disposal Procedure
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste pickup and documentation.
-
Do Not Attempt Neutralization: Without a specific protocol, do not attempt to neutralize or chemically treat the waste in the laboratory.
Step 4: Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal[6].
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), collecting the decontamination materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for waste management and the experimental workflow for handling and disposal.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cswab.org [cswab.org]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
Personal protective equipment for handling Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate. The information is synthesized from safety data for this compound and structurally related nitroaromatic compounds. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) was not located, data from related nitroaromatic and quinoline compounds suggest it should be handled as a substance that is potentially hazardous. The primary risks include irritation to the skin, eyes, and respiratory system. A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Inspect gloves before each use and change immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1] |
Operational and Handling Plan
A systematic approach is essential when working with this compound.
Engineering Controls:
-
All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
Procedures:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]
-
During the Experiment: Keep all containers clearly labeled. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[1]
-
Post-Experiment: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency and Disposal Protocols
Table 2: Emergency Response Plan
| Situation | Action |
| Spill | Evacuate the immediate area. Ventilate the area. Don appropriate PPE, including respiratory protection. For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust. Decontaminate the spill area with soap and water, and collect cleaning materials for disposal as hazardous waste.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[3] |
| Inhalation | Move to fresh air. |
| Ingestion | If swallowed, rinse mouth. Immediately call a POISON CENTER or doctor. |
Disposal Plan:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Leave chemicals in their original containers. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
